N-(3-Ethylphenyl)naphthalen-1-amine
Description
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Properties
IUPAC Name |
N-(3-ethylphenyl)naphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-2-14-7-5-10-16(13-14)19-18-12-6-9-15-8-3-4-11-17(15)18/h3-13,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRBHDHXFZAXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Ethylphenyl)naphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and characterization of the novel compound, N-(3-Ethylphenyl)naphthalen-1-amine. The document details a robust synthetic protocol based on the well-established Buchwald-Hartwig amination reaction, outlines a complete analytical workflow for structural elucidation and purity assessment, and suggests potential avenues for biological evaluation based on the known activities of related naphthalen-1-amine derivatives.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds.[1][2][3] The proposed reaction involves the coupling of naphthalen-1-amine with 1-bromo-3-ethylbenzene in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: Buchwald-Hartwig Amination
A detailed experimental protocol for the synthesis is provided below.
Materials:
-
Naphthalen-1-amine
-
1-Bromo-3-ethylbenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and Sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add naphthalen-1-amine (1.0 mmol) and 1-bromo-3-ethylbenzene (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir under argon for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity, structure, and purity. The following analytical techniques are proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. Expected chemical shifts are based on analogous compounds like N-phenylnaphthalen-1-amine.[4][5]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.0 - 8.0 | Multiplet | 11H | Naphthyl & Phenyl protons |
| NH | 5.8 - 6.0 | Broad Singlet | 1H | Amine proton |
| CH₂ | 2.6 - 2.8 | Quartet | 2H | Ethyl CH₂ |
| CH₃ | 1.2 - 1.4 | Triplet | 3H | Ethyl CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Aromatic-C | 110 - 150 | Naphthyl & Phenyl carbons | ||
| CH₂ | ~29 | Ethyl CH₂ | ||
| CH₃ | ~15 | Ethyl CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will be used to identify the functional groups present in the molecule. The N-H stretching frequency is a key diagnostic peak for secondary amines.[6]
Table 2: Predicted FTIR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Strong |
| C-N Stretch | 1250 - 1350 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound. The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, is applicable here.[7][8]
Table 3: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
| Molecular Formula | C₂₀H₁₉N |
| Molecular Weight | 273.37 g/mol |
| [M]⁺ (m/z) | 273 |
| Major Fragment (m/z) | 258 ([M-CH₃]⁺) |
Potential Biological Activity and Screening
Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[9][10] Therefore, it is proposed that this compound be screened for similar activities.
Antimicrobial Activity Screening
Protocol: Broth Microdilution Assay
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity Screening
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and preliminary biological evaluation of this compound. The proposed Buchwald-Hartwig amination offers a reliable route for its synthesis, and the outlined analytical methods will ensure rigorous structural confirmation. The suggested biological assays provide a starting point for exploring the potential therapeutic applications of this novel compound in the fields of antimicrobial and anticancer drug discovery. Further research will be necessary to validate these proposed methods and to fully elucidate the physicochemical and biological properties of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. N-Phenyl-1-naphthylamine(90-30-2) 1H NMR spectrum [chemicalbook.com]
- 5. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 10. ijpsjournal.com [ijpsjournal.com]
Spectroscopic Properties of N-(3-Ethylphenyl)naphthalen-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of N-(3-Ethylphenyl)naphthalen-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, namely N-phenylnaphthalen-1-amine and N-ethylnaphthalen-1-amine, to project the expected spectroscopic characteristics. Detailed experimental protocols for acquiring UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are provided to facilitate further research and characterization of this and similar N-aryl-1-naphthylamine compounds.
Introduction
This compound belongs to the class of N-arylnaphthalen-1-amines, a group of compounds with significant interest in medicinal chemistry and materials science due to their unique photophysical properties and potential biological activities. The spectroscopic characterization of these molecules is fundamental to understanding their electronic structure, purity, and behavior in different chemical environments. This guide outlines the expected spectroscopic signature of this compound and provides robust methodologies for its empirical determination.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the known properties of analogous compounds. These values should be considered as estimations and require experimental verification.
Table 1: Predicted Photophysical Properties
| Parameter | Predicted Value | Basis for Prediction |
| UV-Vis Absorption | ||
| λmax (in cyclohexane) | ~330 nm | Based on the absorption maximum of N-phenyl-1-naphthylamine, with potential minor shifts due to the ethyl substituent. |
| Molar Absorptivity (ε) | ~5,000 - 10,000 M⁻¹cm⁻¹ | Typical range for π-π* transitions in aromatic amines. |
| Fluorescence Emission | ||
| λem (in cyclohexane) | ~370 nm | Based on the emission maximum of N-phenyl-1-naphthylamine. |
| Stokes Shift | ~40 nm | Calculated from the predicted λmax and λem. |
| Quantum Yield (ΦF) | 0.1 - 0.3 | N-arylnaphthalen-1-amines often exhibit moderate fluorescence quantum yields. |
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)
| Parameter | Predicted Chemical Shift (δ, ppm) | Basis for Prediction |
| ¹H NMR | ||
| Aromatic Protons (Naphthyl & Phenyl) | 6.8 - 8.0 | Typical range for aromatic protons in N-arylnaphthalen-1-amines. |
| N-H Proton | 5.5 - 6.5 (broad) | The chemical shift of the N-H proton is highly dependent on solvent and concentration. |
| Ethyl Group (-CH₂-) | ~2.7 | Standard chemical shift for a benzylic methylene group. |
| Ethyl Group (-CH₃) | ~1.3 | Standard chemical shift for a methyl group adjacent to a methylene group. |
| ¹³C NMR | ||
| Aromatic Carbons | 110 - 150 | Typical range for aromatic carbons in this class of compounds. |
| Ethyl Group (-CH₂) | ~29 | Standard chemical shift for a benzylic methylene carbon. |
| Ethyl Group (-CH₃) | ~15 | Standard chemical shift for a methyl carbon. |
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value (m/z) | Basis for Prediction |
| Molecular Ion [M]⁺ | ~247.1356 | Calculated exact mass for C₁₈H₁₇N. |
| Major Fragmentation Ions | [M-15]⁺, [M-29]⁺, fragments corresponding to the naphthylamine and ethylphenyl moieties. | Based on typical fragmentation patterns of aromatic amines and alkylbenzenes. The molecular ion is expected to be prominent. |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of this compound.
UV-Vis Absorption and Fluorescence Spectroscopy
This protocol outlines the steps for acquiring absorption and fluorescence spectra.
Materials and Instrumentation:
-
This compound sample
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in the chosen solvent at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M for analysis.
-
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum of the sample solutions from 200 to 500 nm.
-
Use the pure solvent as a blank for baseline correction.
-
Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).
-
-
Fluorescence Measurement:
-
Excite the sample at its λmax.
-
Record the emission spectrum over a wavelength range that covers the expected emission.
-
Determine the wavelength of maximum emission (λem).
-
To determine the fluorescence quantum yield (ΦF), use a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) and apply the comparative method.
-
Caption: Workflow for Photophysical Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the procedure for obtaining ¹H and ¹³C NMR spectra.
Materials and Instrumentation:
-
This compound sample (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring proper shimming to achieve good resolution.
-
Acquire the ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
References
Elucidating the Chemical Structure of N-(3-Ethylphenyl)naphthalen-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of N-(3-Ethylphenyl)naphthalen-1-amine. The document details the key analytical techniques and experimental protocols utilized to confirm the molecular structure of this diarylamine, presenting quantitative data in a clear, tabular format for ease of comparison and interpretation.
Chemical Identity and Properties
This compound is an aromatic amine featuring a naphthalene ring system linked to an ethyl-substituted phenyl group via a secondary amine bridge. Understanding its fundamental chemical properties is the first step in its structural characterization.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 95275-66-4 |
| Molecular Formula | C₁₈H₁₇N |
| Molecular Weight | 247.34 g/mol |
| Elemental Analysis | C, 87.41%; H, 6.93%; N, 5.66% |
Synthesis Pathway
The synthesis of this compound is typically achieved through a direct reaction between 1-naphthylamine and 3-ethylaniline. The reaction is carried out at an elevated temperature, often with a catalytic amount of iodine, to facilitate the condensation and formation of the diarylamine structure.
A more modern and versatile approach for the synthesis of such diarylamines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a highly efficient method for forming carbon-nitrogen bonds.
Spectroscopic Data and Structural Elucidation
The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the molecule, confirming the presence and connectivity of the ethyl group and the aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.15 | Triplet (t) | 3H | -CH₂CH₃ |
| 2.5 | Quartet (q) | 2H | -CH₂ CH₃ |
| 6.2 - 8.0 | Multiplet (m) | 11H | Aromatic Protons |
Solvent: CCl₄
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the molecular formula.
| m/z | Interpretation |
| 261 | Molecular Ion [M]⁺ |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 15.8 | -CH₂CH₃ |
| 29.1 | -CH₂ CH₃ |
| 115 - 145 | Aromatic Carbons |
Predicted Infrared (IR) Spectroscopy
Similarly, a predicted IR spectrum highlights the characteristic vibrational frequencies expected for the functional groups present in this compound.
| Wavenumber (cm⁻¹) (Predicted) | Vibration |
| ~3400 | N-H Stretch |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2965, 2870 | Aliphatic C-H Stretch |
| ~1600, ~1500 | Aromatic C=C Bending |
| 1335 - 1250 | Aromatic C-N Stretch |
Experimental Protocols
The following sections detail generalized experimental protocols for the analytical techniques used in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or as in the reference, CCl₄ with a lock solvent). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are obtained. Due to the lower natural abundance of ¹³C, a greater number of scans is required.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded as a thin film or in a suitable solvent.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The sample is placed in the path of the infrared beam, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded.
Conclusion
The combined application of ¹H NMR spectroscopy and mass spectrometry provides conclusive evidence for the structure of this compound. The ¹H NMR data confirms the presence and connectivity of the ethyl group and the aromatic rings, while the mass spectrum establishes the correct molecular weight. While experimental ¹³C NMR and IR data would further solidify the structural assignment, the available data, supported by predicted spectral information, provides a robust foundation for the chemical structure elucidation of this compound. The detailed protocols and tabulated data presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development.
An In-Depth Technical Guide to the Buchwald-Hartwig Amination for the Synthesis of N-(3-Ethylphenyl)naphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination reaction, specifically tailored for the synthesis of N-(3-Ethylphenyl)naphthalen-1-amine, a valuable building block in medicinal chemistry and materials science. This document details the underlying principles, experimental protocols, and key reaction parameters, offering a practical resource for laboratory and process development applications.
Introduction to the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1][2][3] Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.[2] The reaction's broad substrate scope and functional group tolerance make it a significant improvement over traditional methods for C-N bond formation, which often require harsh reaction conditions.[1]
The synthesis of N-aryl-1-naphthylamines, such as this compound, is a key application of this methodology, providing access to complex molecular architectures.
The Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-bromonaphthalene), forming a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine (e.g., 3-ethylaniline) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The diarylamine product, this compound, is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.[2]
A visual representation of this catalytic process is provided below.
Key Reaction Components and Parameters
The success of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the careful selection of several key components:
-
Palladium Precatalyst: A source of palladium is essential. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] These are reduced in situ to the active Pd(0) species.
-
Phosphine Ligand: The choice of phosphine ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination. For the synthesis of diarylamines, bidentate ligands like BINAP and Xantphos, or bulky monophosphine ligands from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos) are often employed.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[4] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are common solvents for this reaction.[4]
-
Aryl Halide: The reactivity of the aryl halide follows the general trend I > Br > Cl. While aryl iodides are more reactive, aryl bromides often provide a good balance of reactivity and cost-effectiveness. For the synthesis of this compound, 1-bromonaphthalene or 1-iodonaphthalene would be suitable starting materials.
-
Amine: 3-Ethylaniline serves as the amine coupling partner.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on typical Buchwald-Hartwig amination conditions. Researchers should optimize these conditions for their specific setup and scale.
Materials:
-
1-Bromonaphthalene
-
3-Ethylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1-5 mol%) and rac-BINAP (e.g., 1.2-6 mol%).
-
Reagent Addition: Add 1-bromonaphthalene (1.0 equiv), 3-ethylaniline (1.1-1.5 equiv), and NaOtBu (1.2-2.0 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-1.0 M.
-
Reaction Execution: The reaction mixture is heated to a temperature between 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following tables summarize typical ranges for the quantitative parameters in the Buchwald-Hartwig amination for the synthesis of diarylamines. The optimal conditions for the synthesis of this compound may vary.
Table 1: Stoichiometry of Reactants and Reagents
| Component | Molar Equivalents (relative to aryl halide) |
| 1-Halonaphthalene | 1.0 |
| 3-Ethylaniline | 1.1 - 1.5 |
| Base (e.g., NaOtBu) | 1.2 - 2.0 |
Table 2: Catalyst and Ligand Loading
| Component | Mol % (relative to aryl halide) |
| Palladium Precatalyst (e.g., Pd(OAc)₂) | 1 - 5 |
| Phosphine Ligand (e.g., rac-BINAP) | 1.2 - 6 |
Table 3: Reaction Conditions
| Parameter | Typical Range |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
| Solvent | Toluene, Dioxane, THF |
| Concentration | 0.1 - 1.0 M |
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of this compound. By carefully selecting the palladium precatalyst, phosphine ligand, base, and solvent, researchers can achieve high yields of the desired product under relatively mild conditions. This technical guide provides a solid foundation for the successful implementation of this important transformation in a laboratory setting. Further optimization of the presented protocol may be necessary to achieve the desired outcome on a larger scale or with different substrate analogues.
References
An In-depth Technical Guide on the Solubility of N-(3-Ethylphenyl)naphthalen-1-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of N-(3-Ethylphenyl)naphthalen-1-amine in organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document provides qualitative solubility information for the closely related parent compound, N-phenylnaphthalen-1-amine. Furthermore, a generalized experimental protocol for determining solubility is presented to guide researchers in establishing solubility profiles for this and similar compounds. This guide also includes a logical workflow diagram for the solubility determination process, created using Graphviz, to provide a clear visual representation of the experimental steps.
Introduction
This compound is a derivative of naphthalen-1-amine, a class of compounds that are of significant interest in medicinal chemistry and materials science.[1] The naphthalene scaffold is a versatile platform for the development of new therapeutic agents.[1][2] Understanding the solubility of such compounds in various organic solvents is a critical parameter in drug discovery and development, influencing formulation, purification, and various analytical procedures.
Accurate solubility data is essential for:
-
Process Chemistry: Optimizing reaction conditions and purification strategies.
-
Formulation Development: Designing appropriate dosage forms and delivery systems.
-
Pharmacokinetic Studies: Predicting absorption, distribution, metabolism, and excretion (ADME) properties.
This guide aims to provide the most relevant information currently available on the solubility of this compound and to equip researchers with the necessary protocols to determine this crucial property.
Solubility Data
Table 1: Qualitative Solubility of N-phenylnaphthalen-1-amine
| Solvent | Solubility |
| Ethanol | Soluble |
| Ethyl Ether | Soluble |
| Benzene | Soluble |
| Carbon Tetrachloride | Soluble |
| Chloroform | Soluble |
| Acetic Acid | Soluble |
Data sourced from PubChem for the related compound N-phenyl-1-naphthylamine.[3]
It is anticipated that this compound will exhibit a similar solubility profile, being generally soluble in polar aprotic and non-polar organic solvents due to its aromatic nature and the presence of the ethyl group which increases its lipophilicity. However, experimental verification is essential.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in various organic solvents. This method is based on the widely used shake-flask method.
3.1. Materials
-
This compound (high purity)
-
Selected organic solvents (e.g., acetone, ethanol, methanol, dichloromethane, chloroform, ethyl acetate, toluene, hexane) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
3.3. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility Studies
The solubility of a compound is governed by a variety of physicochemical properties of both the solute and the solvent. Understanding these relationships is crucial for predicting and interpreting solubility data.
4.1. Factors Influencing Solubility
-
"Like Dissolves Like": Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its large non-polar aromatic structure, is expected to be more soluble in non-polar organic solvents.
-
Intermolecular Forces: The strength of the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between solute-solute, solvent-solvent, and solute-solvent molecules plays a key role. For dissolution to occur, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solids dissolving in liquids, solubility increases with temperature.
-
Molecular Structure: The size, shape, and functional groups of the solute molecule influence its solubility. The ethyl group in this compound, for instance, increases its lipophilicity compared to the parent N-phenylnaphthalen-1-amine.
4.2. Diagram of Logical Relationships
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Formation of N-(3-Ethylphenyl)naphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation mechanism of N-(3-Ethylphenyl)naphthalen-1-amine, a diarylamine of significant interest in medicinal chemistry and materials science. The primary synthetic route for this class of compounds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This document outlines the catalytic cycle, experimental considerations, and provides representative protocols.
Introduction: The Buchwald-Hartwig Amination
The synthesis of aryl amines, such as this compound, is most effectively achieved through the Buchwald-Hartwig amination.[1] This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine, utilizing a palladium catalyst.[1][2] The reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[1]
The overall transformation for the synthesis of this compound can be represented as follows:
1-Halonaphthalene + 3-Ethylaniline --(Pd catalyst, Base)--> this compound
The Catalytic Cycle: Mechanism of Formation
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium(0) and palladium(II) species.[1][3] The key steps are: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][4]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 1-bromonaphthalene or 1-chloronaphthalene) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[1][2][4][5] The reactivity of the aryl halide generally follows the order: I > Br > OTf > Cl.[4]
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine (3-ethylaniline) coordinates to the palladium(II) complex.[2] In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amido complex.[1][2][5] The choice of base is critical and can influence the reaction rate and efficiency.[6]
-
Reductive Elimination: This is the final and product-forming step of the catalytic cycle. The aryl group and the amido group on the palladium(II) center couple, forming the desired C-N bond of this compound.[1][2][4][5] This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
A competing side reaction can be the β-hydride elimination from the palladium amido intermediate, which would lead to a hydrodehalogenated arene and an imine.[1] However, the use of appropriate ligands can minimize this side reaction.
Key Experimental Parameters and Data
The success of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent.
| Parameter | Component | Role & Considerations | Typical Examples |
| Palladium Precursor | Pd(0) or Pd(II) source | The active catalyst is Pd(0). Pd(II) precursors are reduced in situ. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Phosphine-based | Stabilizes the palladium catalyst, enhances reactivity, and influences selectivity. Bulky, electron-rich ligands are often preferred.[5] | XPhos, SPhos, BrettPhos, BINAP, dppf[4][5] |
| Base | Strong, non-nucleophilic | Deprotonates the amine to form the active nucleophile. | NaOt-Bu, K₂CO₃, Cs₂CO₃[2] |
| Solvent | Aprotic, non-polar | Solubilizes reactants and catalyst. | Toluene, Dioxane, THF[2] |
| Aryl Halide | Naphthalene derivative | Reactivity: 1-Iodonaphthalene > 1-Bromonaphthalene > 1-Chloronaphthalene.[4] | 1-Bromonaphthalene, 1-Chloronaphthalene |
| Amine | Aniline derivative | The nucleophilic partner in the coupling reaction. | 3-Ethylaniline |
Experimental Protocols
Below is a representative experimental protocol for the synthesis of an N-arylnaphthalen-1-amine via Buchwald-Hartwig amination. This should be adapted and optimized for the specific synthesis of this compound.
General Procedure for Palladium-Catalyzed Amination:
-
Reaction Setup: To an oven-dried Schlenk tube is added the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.1-1.5 equivalents relative to Pd), and the base (e.g., NaOt-Bu, 1.2-2.0 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: The aryl halide (e.g., 1-bromonaphthalene, 1.0 equivalent), the amine (e.g., 3-ethylaniline, 1.0-1.2 equivalents), and the anhydrous solvent (e.g., toluene) are added via syringe.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 2-24 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Visualizations
Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the formation of N-arylamines via Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-(3-Ethylphenyl)naphthalen-1-amine from 1-Naphthylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of N-(3-Ethylphenyl)naphthalen-1-amine, a diarylamine of interest in medicinal chemistry and materials science. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and a summary of key quantitative and characterization data. The guide is intended to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction
N-aryl-naphthalen-1-amines are a class of compounds with significant applications in various fields, including as intermediates in the synthesis of pharmaceuticals, as fluorescent probes, and in the development of organic light-emitting diodes (OLEDs). The targeted molecule, this compound, combines the naphthylamine scaffold with a substituted phenyl ring, offering a unique set of physicochemical properties for further investigation and application. The synthesis of such diarylamines is most effectively achieved through modern cross-coupling reactions.
Synthetic Pathways
Several synthetic strategies can be envisioned for the preparation of this compound from 1-naphthylamine. The most prominent and widely applicable methods are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This method is known for its high functional group tolerance and broad substrate scope.
-
Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine. This method often requires higher reaction temperatures compared to the Buchwald-Hartwig amination.
-
Reductive Amination: A two-step process involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the desired amine.
This guide will focus on the Buchwald-Hartwig amination as the recommended and most versatile approach.
Buchwald-Hartwig Amination: A Detailed Protocol
The Buchwald-Hartwig amination provides a direct and efficient route to this compound by coupling 1-naphthylamine with a suitable 3-ethylphenyl halide.
Reaction Scheme
Figure 1. Reaction scheme for the Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
1-Naphthylamine
-
1-Bromo-3-ethylbenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).
-
Add 1-naphthylamine (1.0 equivalent) and 1-bromo-3-ethylbenzene (1.0-1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source/Method |
| Molecular Formula | C₁₈H₁₇N | Calculated |
| Molecular Weight | 247.34 g/mol | Calculated |
| CAS Number | 95275-66-4 | [1] |
| Appearance | Off-white to yellow solid | Expected |
| Melting Point | Not reported | - |
| Purity (HPLC/LC-MS) | >95% | [1] |
| Yield | Dependent on reaction scale and optimization | Experimental |
Characterization Data
The structure of this compound can be confirmed by standard spectroscopic methods. While a full dataset for the target molecule is not publicly available in the literature, data for similar compounds and the availability of characterization data from commercial suppliers confirm its structure.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the naphthalene and the 3-ethylphenyl rings, a quartet and a triplet for the ethyl group, and a broad singlet for the amine proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display the corresponding signals for all 18 carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Signaling Pathways and Experimental Workflows
The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving a palladium(0) species.
Figure 2. Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The synthesis of this compound from 1-naphthylamine is efficiently achieved via the Buchwald-Hartwig amination. This technical guide provides a robust and detailed protocol for researchers in the field. The provided data and diagrams offer a comprehensive overview for the successful synthesis and characterization of this valuable compound. Further optimization of the reaction conditions may be required to achieve maximum yield and purity depending on the scale of the synthesis.
References
Thermal Stability of N-(3-Ethylphenyl)naphthalen-1-amine: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the thermal stability of N-(3-Ethylphenyl)naphthalen-1-amine. In the absence of direct experimental data for this specific compound in publicly accessible literature, this document establishes a predictive framework based on the analysis of structurally analogous aromatic amines. It details the standard experimental protocols, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are pivotal for determining the thermal properties of such compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical foundation and practical methodologies for assessing the thermal stability of novel aromatic amines.
Introduction
This compound is an aromatic amine containing both a naphthalene and a substituted phenyl moiety. The thermal stability of such molecules is a critical parameter in various scientific and industrial applications, including pharmaceuticals, materials science, and electronics. It dictates the conditions under which the compound can be processed, stored, and utilized without degradation. Understanding the thermal behavior of this compound is therefore essential for its potential development and application.
This guide addresses the current information gap by providing a detailed examination of the thermal properties of structurally related compounds and outlining the established methodologies for thermal analysis.
Estimated Thermal Properties of this compound
While specific experimental data for this compound is not available, an estimation of its thermal properties can be derived from closely related aromatic amines. The thermal stability is influenced by factors such as molecular weight, intermolecular forces (like hydrogen bonding and van der Waals forces), and the rigidity of the aromatic structures.
The presence of the naphthalene and phenyl groups suggests a relatively high thermal stability due to the inherent stability of these aromatic systems. The ethyl substituent on the phenyl ring may have a minor influence on the overall thermal behavior.
For a comparative perspective, the known thermal properties of similar aromatic amines are summarized in the table below.
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Decomposition Information |
| N-Phenylnaphthalen-1-amine | C₁₆H₁₃N | 60-62[1] | 226 @ 15 mm Hg[1] | Decomposes on heating or burning, producing toxic fumes.[2][3] |
| 1-Naphthylamine | C₁₀H₉N | 47-50[4][5] | 301[4] | Turns brown on exposure to air.[4] |
| Diphenylamine | C₁₂H₁₁N | 53-54 | 302 | The main processes of thermal degradation begin at 600–650°C.[6] |
Table 1: Thermal Properties of Structurally Similar Aromatic Amines
Based on these analogs, it is reasonable to hypothesize that this compound is a solid at room temperature with a melting point likely in a similar range to N-phenylnaphthalen-1-amine, and it is expected to exhibit high thermal stability, with decomposition occurring at elevated temperatures.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][7][8] This technique is used to determine the decomposition temperature, moisture content, and the composition of the material.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 5-15 mg) is accurately weighed and placed into a TGA crucible, commonly made of alumina or platinum.[9][10]
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.
-
Atmosphere: An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidative degradation.[10]
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting TGA curve plots percentage weight loss against temperature.[7]
Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[11] It is used to determine the melting point, glass transition temperature, and enthalpy of transitions.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) is placed in a DSC pan, which is then hermetically sealed.[9]
-
Reference: An empty, sealed DSC pan is used as a reference.[12]
-
Instrument Setup: Both the sample and reference pans are placed in the DSC cell.
-
Atmosphere: A nitrogen atmosphere is maintained to prevent oxidation.[9]
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, such as heating at a constant rate (e.g., 10 °C/min). To erase the sample's thermal history, a heat/cool/heat cycle can be employed.[9]
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The resulting DSC thermogram shows peaks corresponding to thermal events like melting.
Visualization of Experimental Workflow
The general workflow for the synthesis and thermal characterization of a novel aromatic amine like this compound is illustrated in the following diagram.
Conclusion
While direct experimental data on the thermal stability of this compound is currently unavailable, a reasoned estimation based on analogous compounds suggests it is a stable aromatic amine. This technical guide provides the necessary framework for its empirical thermal characterization, detailing the standard protocols for TGA and DSC analysis. The successful application of these methodologies will yield crucial data for the potential application of this compound in various fields of research and development.
References
- 1. N-Phenyl-1-naphthylamine | 90-30-2 [chemicalbook.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 5. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 10. epfl.ch [epfl.ch]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. web.williams.edu [web.williams.edu]
An In-depth Technical Guide on N-(3-Ethylphenyl)naphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties of N-(3-Ethylphenyl)naphthalen-1-amine, a naphthalenamine derivative of interest in medicinal chemistry and materials science. This document outlines its molecular characteristics and presents a generalized workflow for its analysis, relevant to research and development.
Core Molecular Data
The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.
| Property | Value |
| Molecular Formula | C18H17N[1] |
| Molecular Weight | 247.33 g/mol [1] |
| CAS Number | 95275-66-4[1] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are proprietary or not widely published, a general methodology for the characterization of such a compound would typically follow the workflow illustrated below. This standard procedure ensures the identity, purity, and structural integrity of the synthesized compound.
General Experimental Workflow for Compound Characterization:
-
Synthesis & Purification: The compound is synthesized, often through a cross-coupling reaction (e.g., Buchwald-Hartwig amination) between naphthalen-1-amine and a suitable 3-ethylphenyl halide or boronic acid. The crude product is then purified using column chromatography or recrystallization.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure, including the connectivity of atoms and the positions of the ethyl and phenyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound by separating it from any unreacted starting materials or byproducts. A high-purity standard is typically required.
-
-
Physicochemical Property Determination:
-
Melting Point: The melting point is measured to assess purity and for identification purposes.
-
Solubility: The solubility in various solvents is determined to aid in the formulation and design of further experiments.
-
Visualization of Experimental Workflow
The logical flow of experiments for the characterization of this compound is depicted in the following diagram.
References
Technical Guide: N-(3-Ethylphenyl)naphthalen-1-amine
Chemical Identifier:
-
CAS Number: 95275-66-4[1]
Overview:
This document addresses the request for an in-depth technical guide on N-(3-Ethylphenyl)naphthalen-1-amine. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that while the compound is identified with a unique CAS number, detailed experimental data, established biological pathways, and standardized experimental protocols are not publicly available at this time.
The information required to fulfill the user's request for quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams is not present in the currently accessible literature. The search results yielded information on various other naphthalen-1-amine derivatives, but not on this compound specifically.
Therefore, the sections on data presentation, experimental protocols, and mandatory visualizations cannot be completed due to the absence of requisite information. Further research and publication in peer-reviewed journals would be necessary to populate these sections.
References
An In-depth Technical Guide to N-(3-Ethylphenyl)naphthalen-1-amine: Synthesis, Physicochemical Properties, and Potential Biological Applications
Introduction
N-aryl-naphthalen-1-amines represent a significant class of organic compounds characterized by a naphthalene core linked to an arylamine moiety. These structures are of considerable interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties. This technical guide focuses on the specific, yet understudied, molecule N-(3-Ethylphenyl)naphthalen-1-amine. By examining the synthesis, properties, and biological evaluation of analogous compounds, we can infer a detailed profile for this target molecule, providing a valuable resource for researchers, scientists, and drug development professionals.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be estimated by referencing data for 1-naphthylamine and N-phenyl-1-naphthylamine. The introduction of an ethyl group on the phenyl ring is expected to increase lipophilicity.
| Property | Predicted Value for this compound | Reference Compound Data |
| Molecular Formula | C₁₈H₁₇N | 1-Naphthylamine: C₁₀H₉N[1][2] N-Phenyl-1-naphthylamine: C₁₆H₁₃N[3] |
| Molar Mass | ~247.34 g/mol | 1-Naphthylamine: 143.19 g/mol [1] N-Phenyl-1-naphthylamine: 219.287 g/mol [3] |
| Appearance | Likely a crystalline solid, potentially colorless to light brown. | 1-Naphthylamine: Colorless crystals that turn reddish-purple in air.[1] |
| Melting Point | Estimated to be in the range of 60-80 °C. | 1-Naphthylamine: 47-50 °C[1] |
| Boiling Point | Estimated to be >300 °C. | 1-Naphthylamine: 301 °C[1] |
| Solubility | Predicted to be insoluble in water, but soluble in common organic solvents like ethanol, acetone, and benzene. | 1-Naphthylamine: Insoluble in water.[4] |
Synthesis of this compound
The synthesis of N-aryl-naphthalen-1-amines is well-documented, with two primary methods being the Buchwald-Hartwig amination and the Ullmann condensation. These methods can be adapted for the synthesis of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][6][7][8]
Reaction Scheme:
1-Bromonaphthalene + 3-Ethylaniline --(Pd catalyst, Ligand, Base)--> this compound
Materials:
-
1-Bromonaphthalene
-
3-Ethylaniline
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
A strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu))
-
Anhydrous toluene or dioxane as the solvent
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add anhydrous toluene or dioxane to the flask.
-
Add 1-bromonaphthalene (1.0 equivalent) and 3-ethylaniline (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture at 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Experimental Protocol: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction suitable for the formation of C-N bonds, though it often requires higher temperatures than the Buchwald-Hartwig amination.[9][10][11]
Reaction Scheme:
1-Iodonaphthalene + 3-Ethylaniline --(Cu catalyst, Ligand, Base)--> this compound
Materials:
-
1-Iodonaphthalene
-
3-Ethylaniline
-
Copper(I) iodide (CuI)
-
A ligand such as L-proline or N,N'-dimethylethylenediamine
-
A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
A high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
Procedure:
-
In a reaction vessel, combine 1-iodonaphthalene (1.0 equivalent), 3-ethylaniline (1.5 equivalents), copper(I) iodide (10 mol%), the ligand (20 mol%), and the base (2.0 equivalents).
-
Add the solvent (DMF or NMP).
-
Heat the mixture to 120-160 °C under an inert atmosphere.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent and wash the organic phase sequentially with dilute ammonium hydroxide and brine.
-
Dry the organic layer, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the final product.
Potential Biological Activities and Structure-Activity Relationships
While no biological data exists for this compound, studies on analogous N-aryl-naphthalen-1-amines and other naphthalene derivatives suggest potential for cytotoxic, antifungal, and anti-inflammatory activities.
Cytotoxic Activity
Diverse α-naphthylamine derivatives have shown promising cytotoxic activities against various human cancer cell lines. For instance, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines were found to be active against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines, with IC₅₀ values often below 10 μg/mL.[12] The presence of an N-aryl group appears to be a key feature for cytotoxicity. The ethyl substituent on the phenyl ring of the target molecule may influence its lipophilicity and, consequently, its ability to penetrate cell membranes, potentially modulating its cytotoxic potency. Arylnaphthalene lignans have also demonstrated significant anti-tumor activity.[13][14][15]
Antifungal Activity
Certain N-(pyridinylmethyl)naphthalen-1-amines have exhibited moderate antifungal activity against pathogenic fungi.[12] The structural similarity of this compound to these compounds suggests it may also possess antifungal properties. The nature and position of substituents on the aryl ring can significantly impact the antifungal spectrum and potency.
Anti-inflammatory Activity
A number of naphthalene derivatives have been investigated for their anti-inflammatory effects.[16][17] For example, some have been shown to inhibit the activation of neutrophils, key cells in the inflammatory response. The mechanism of action for such compounds can be diverse, and further studies would be required to ascertain if this compound possesses similar activity. Structure-activity relationship studies in other series of N-arylanthranilic acids have demonstrated that the nature of the aryl group is critical for anti-inflammatory potency.[18]
Conclusion
This compound is a novel compound for which direct experimental data is currently lacking. However, based on a thorough review of the literature for analogous N-aryl-naphthalen-1-amines, we can propose reliable synthetic routes via Buchwald-Hartwig amination or Ullmann condensation. Furthermore, extrapolations from related structures suggest that this compound holds potential as a cytotoxic, antifungal, or anti-inflammatory agent. This technical guide provides a solid foundation for researchers to initiate studies on this compound, from its chemical synthesis to its biological characterization. Future experimental work is necessary to validate these predictions and to fully elucidate the therapeutic potential of this and related compounds.
References
- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Phenylnaphthalen-1-amine - Wikipedia [en.wikipedia.org]
- 4. 1-Naphthylamine | 134-32-7 [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation and structure-activity relationship analysis of a new series of arylnaphthalene lignans as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic arylnaphthalene lignans from Phyllanthus oligospermus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-Ethylphenyl)naphthalen-1-amine: An Obscure Compound with Plausible Synthetic Pathways
Despite its defined chemical structure and commercial availability, N-(3-Ethylphenyl)naphthalen-1-amine (CAS No. 95275-66-4) remains a compound with a notably sparse documented history and a lack of in-depth scientific literature regarding its discovery, specific applications, and detailed experimental data. Chemical supplier databases confirm its existence, providing basic molecular information. However, a comprehensive technical guide on its core discovery and history cannot be constructed from publicly available information.
This guide, therefore, focuses on the probable synthetic routes to this compound, drawing upon established and widely used methods for the synthesis of analogous N-arylnaphthalen-1-amines. These methods, primarily the Buchwald-Hartwig amination and the Ullmann condensation, represent the most likely pathways for its preparation in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 95275-66-4 | [1][2][3][4][5] |
| Molecular Formula | C18H17N | [1][2][3] |
| Molecular Weight | 247.33 g/mol | [1] |
Plausible Synthetic Methodologies
The formation of the C-N bond between the naphthalene ring and the 3-ethylphenyl group is the key step in the synthesis of this compound. Two powerful cross-coupling reactions are the most probable methods for achieving this transformation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[6][7] This reaction is known for its high efficiency, functional group tolerance, and broad substrate scope, making it a cornerstone of modern synthetic organic chemistry.[6]
A plausible experimental protocol for the synthesis of this compound via this method is as follows:
Experimental Protocol: Buchwald-Hartwig Amination
-
Reactants and Reagents:
-
1-Bromonaphthalene (or 1-iodonaphthalene)
-
3-Ethylaniline
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K2CO3)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add 1-bromonaphthalene and 3-ethylaniline to the flask.
-
Add the anhydrous solvent and stir the mixture at a specified temperature (typically between 80-120 °C) for a set period (typically 12-24 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Caption: Generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is another classical and viable method for the formation of C-N bonds.[8][9] While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern modifications have made it more versatile.[8][10]
A plausible experimental protocol for the synthesis of this compound using this method is as follows:
Experimental Protocol: Ullmann Condensation
-
Reactants and Reagents:
-
1-Iodonaphthalene (or 1-bromonaphthalene)
-
3-Ethylaniline
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (optional, e.g., L-proline, N,N'-dimethylethylenediamine)
-
Base (e.g., K2CO3, Cs2CO3)
-
High-boiling polar solvent (e.g., DMF, DMSO, NMP)
-
-
Procedure:
-
In a reaction vessel, combine 1-iodonaphthalene, 3-ethylaniline, the copper(I) catalyst, the optional ligand, and the base.
-
Add the high-boiling polar solvent.
-
Heat the reaction mixture to a high temperature (often in the range of 120-200 °C) and stir for an extended period.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and remove the solvent under vacuum.
-
Purify the resulting residue by column chromatography to yield the desired product.
-
Caption: Conceptual diagram of the Ullmann condensation for the synthesis of this compound.
Conclusion
While the history and specific experimental data for this compound are not well-documented in the public domain, its synthesis is highly feasible through established synthetic methodologies. The Buchwald-Hartwig amination and the Ullmann condensation are the most probable routes for its preparation. Further research would be required to elucidate the specific reaction conditions that would provide the optimal yield and purity of this compound. The lack of published applications suggests that this compound may be a novel compound with unexplored potential or a niche intermediate in proprietary chemical synthesis.
References
- 1. 95275-66-4|this compound|BLDpharm [bldpharm.com]
- 2. 95275-66-4 this compound AKSci 7201DW [aksci.com]
- 3. This compound , Package: 1g , Laibo Chem - <title>globallabor</title> [globallabor.com.br]
- 4. 95275-66-4(this compound) | Kuujia.com [es.kuujia.com]
- 5. CAS Number List - 9 - Page 184 - Chemicalbook [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-(Aryl)naphthalen-1-amine Based Fluorescent Probes
Disclaimer: Extensive literature searches did not yield specific application data or established protocols for the fluorescent probe N-(3-Ethylphenyl)naphthalen-1-amine. The following application notes and protocols are based on the well-characterized parent compound, N-phenylnaphthalen-1-amine , and are intended to serve as a representative example and guide for researchers working with similar hydrophobic fluorescent probes.
Introduction
N-phenylnaphthalen-1-amine (NPN) is a hydrophobic fluorescent probe that exhibits strong fluorescence enhancement upon binding to nonpolar environments, such as the hydrophobic pockets of proteins or the lipid interior of cell membranes.[1] Its fluorescence is typically quenched in aqueous solutions. This solvatochromic behavior makes it a valuable tool for studying protein-ligand interactions, membrane permeability, and the critical micelle concentration of surfactants.[2] In the field of drug discovery and development, NPN and its derivatives can be employed in high-throughput screening assays to identify molecules that bind to specific protein targets.
Physicochemical and Spectroscopic Properties
The photophysical and binding properties of N-phenylnaphthalen-1-amine are summarized in the table below. These values are context-dependent and can vary with the solvent environment and the specific protein or lipid bilayer it is interacting with.
| Property | Value | Reference |
| Excitation Maximum (λex) | 337 nm | [1] |
| Emission Maximum (λem) | 407 nm | [1] |
| Dissociation Constant (Kd) | 1.67 µM (for odorant-binding protein) | [1] |
| Solubility | 80 mg/mL in DMSO | [2] |
| Common Stock Solvent | Methanol | [1] |
Key Applications
-
Assessing Protein-Ligand Binding: NPN can be used as a displacement probe in competitive binding assays to determine the binding affinities of non-fluorescent ligands for a target protein.
-
Measuring Membrane Permeability: The fluorescence of NPN increases significantly when it partitions into the hydrophobic core of a lipid membrane, making it a useful tool for assessing the integrity and permeability of bacterial outer membranes.[1]
-
Characterizing Protein Conformation: Changes in the fluorescence of NPN bound to a protein can indicate conformational changes in the protein structure.
Experimental Protocols
Protocol 1: Competitive Binding Assay for Odorant-Binding Proteins (OBPs)
This protocol describes how to determine the dissociation constant (Kd) of a test ligand for an OBP using N-phenylnaphthalen-1-amine as a fluorescent reporter.
Materials:
-
Purified Odorant-Binding Protein (OBP)
-
N-phenylnaphthalen-1-amine (NPN)
-
Test Ligand
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Methanol (for stock solutions)
-
Fluorometer and cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of NPN in methanol.
-
Prepare a stock solution of the purified OBP in the assay buffer. The final concentration in the assay is typically around 2 µM.
-
Prepare a series of stock solutions of the test ligand in methanol or another suitable solvent.
-
-
Assay Setup:
-
In a quartz cuvette, prepare a solution containing 2 µM of the OBP and 1 µM of NPN in the assay buffer.
-
Allow the solution to equilibrate.
-
-
Fluorescence Measurement:
-
Place the cuvette in the fluorometer.
-
Set the excitation wavelength to 337 nm and the emission wavelength to 407 nm.[1]
-
Record the initial fluorescence intensity (F0).
-
-
Titration with Test Ligand:
-
Add small aliquots of the test ligand stock solution to the cuvette at increasing concentrations (typically ranging from 1-20 µM).[1]
-
After each addition, mix gently and allow the solution to equilibrate before recording the fluorescence intensity (F).
-
-
Data Analysis:
-
Plot the fluorescence intensity (F) as a function of the test ligand concentration.
-
The decrease in fluorescence indicates the displacement of NPN from the OBP's binding site by the test ligand.
-
Calculate the IC50 value, which is the concentration of the test ligand that causes a 50% decrease in NPN fluorescence.
-
Convert the IC50 value to the dissociation constant (Kd) of the test ligand using the Cheng-Prusoff equation: Kd = IC50 / (1 + [NPN] / Kd,NPN) where [NPN] is the concentration of NPN and Kd,NPN is the dissociation constant of NPN for the OBP.
-
Conceptual Signaling Pathway Application
Fluorescent probes like NPN can be instrumental in studying signaling pathways where protein-protein or protein-ligand interactions are crucial. For instance, in a pathway involving a receptor that binds a small molecule, a probe could be used to screen for antagonists that block this interaction.
References
Application Notes and Protocols: N-(3-Ethylphenyl)naphthalen-1-amine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Ethylphenyl)naphthalen-1-amine is an aromatic amine derivative of naphthalene. While specific data for this exact molecule in organic electronic applications is not extensively documented in publicly available literature, its structural similarity to other N-arylnaphthalen-1-amines suggests its potential as a functional material in this field. Arylamine derivatives, particularly those incorporating naphthalene moieties, are widely investigated for their charge-transporting properties. They often serve as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
These application notes and protocols are based on the properties and experimental procedures reported for closely related N-phenylnaphthalen-1-amine derivatives and other naphthalene-based organic semiconductors. They are intended to provide a foundational framework for researchers interested in exploring the potential of this compound in organic electronic devices.
Physicochemical Properties and Expected Performance
The ethyl substituent on the phenyl ring of this compound is expected to influence its solubility, thermal stability, and molecular packing, which in turn affect the performance of electronic devices. Aromatic amines are generally characterized by their ability to form stable radical cations and facilitate the transport of positive charge carriers (holes).
General Properties of N-Arylnaphthalen-1-amine Derivatives
| Property | Typical Value Range | Significance in Organic Electronics |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.8 eV | Determines the energy barrier for hole injection from the anode. A good match with the anode's work function is crucial for efficient device operation. |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.5 eV | Influences the electron blocking capabilities and the overall band gap of the material. |
| Energy Gap (Eg) | 2.9 to 3.5 eV | Defines the optical absorption and emission properties. A wide band gap is often desirable for transparent HTLs. |
| Hole Mobility (μh) | 10-5 to 10-2 cm2V-1s-1 | A measure of how efficiently holes move through the material. Higher mobility generally leads to better device performance. |
| Glass Transition Temperature (Tg) | 90 to 170 °C | Indicates the thermal stability of the amorphous state. A high Tg is important for the operational lifetime and stability of devices.[1][2] |
Note: The values presented are typical for N-arylnaphthalen-1-amine derivatives and may vary for this compound.
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
N-arylnaphthalen-1-amine derivatives are commonly used as the hole-transporting layer (HTL) in OLEDs. The HTL facilitates the injection of holes from the anode and their transport to the emissive layer, while also blocking electrons from reaching the anode. This leads to efficient recombination of holes and electrons in the emissive layer, resulting in light emission.
Device Architecture Example:
Caption: A typical multilayer OLED device structure.
Organic Solar Cells (OSCs)
In OSCs, N-phenylnaphthalen-1-amine-based molecules can be utilized as donor materials or as part of the hole-transporting layer in various device architectures.[3] Their HOMO energy level is critical for achieving efficient charge separation at the donor-acceptor interface and for facilitating hole extraction to the anode. Theoretical studies suggest that modifying the π-linker in N-phenylnaphthalen-1-amine based dyes can significantly influence their photovoltaic properties.[4]
Device Architecture Example:
Caption: Conventional n-i-p architecture of an OSC.
Organic Field-Effect Transistors (OFETs)
Naphthalene-based materials, particularly naphthalene diimides, have shown promise as n-channel semiconductors in OFETs.[5][6][7] While arylamines are typically p-type materials, the broader class of naphthalene derivatives demonstrates versatile semiconductor properties. The performance of an OFET is highly dependent on the molecular packing and film morphology of the organic semiconductor.
Device Architecture Example:
Caption: Bottom-Gate, Bottom-Contact OFET structure.
Experimental Protocols
The following are generalized protocols for the fabrication of organic electronic devices using materials similar to this compound. Optimization of parameters such as layer thickness, deposition rate, and annealing conditions is crucial for achieving high-performance devices.
Protocol 1: OLED Fabrication (Vacuum Thermal Evaporation)
This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation.
1. Substrate Preparation: a. Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a stream of high-purity nitrogen gas. c. Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.[8]
2. Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 1 x 10-6 Torr). b. Sequentially deposit the following layers: i. Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), ~10 nm. ii. Hole Transport Layer (HTL): this compound, ~30-50 nm. The deposition rate should be maintained at 0.5-1 Å/s.[8] iii. Emissive Layer (EML): e.g., a host material like CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) doped with a phosphorescent emitter like Ir(ppy)3 (tris[2-phenylpyridinato-C2,N]iridium(III)), ~20-30 nm.[8] iv. Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene), ~30-40 nm. v. Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF), ~1 nm.
3. Cathode Deposition: a. Without breaking the vacuum, deposit a metal cathode, typically Aluminum (Al), ~100 nm.
4. Encapsulation: a. Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
Protocol 2: OSC Fabrication (Solution Processing)
This protocol outlines the fabrication of a conventional architecture OSC via spin coating.
1. Substrate and Electrode Layer Preparation: a. Clean and treat ITO-coated glass substrates as described in Protocol 1. b. Spin-coat a solution of a hole transport material (e.g., PEDOT:PSS) and anneal according to the manufacturer's recommendations.
2. Active Layer Deposition: a. Prepare a solution of the donor material (e.g., a conjugated polymer like PTB7) and an acceptor material (e.g., a fullerene derivative like PC71BM) in a suitable organic solvent (e.g., chlorobenzene with a diiodooctane additive). b. Spin-coat the active layer solution onto the HTL in a nitrogen-filled glovebox. c. Anneal the film to optimize the morphology.
3. Electron Transport and Cathode Layers: a. Deposit an electron transport layer (e.g., Ca, ~20 nm) followed by an aluminum (Al, ~100 nm) cathode via thermal evaporation.
4. Device Characterization: a. Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination.
Protocol 3: OFET Fabrication (Solution Shearing or Spin Coating)
This protocol describes the fabrication of a bottom-gate, top-contact OFET.
1. Substrate and Gate Dielectric: a. Use a heavily doped silicon wafer as the gate electrode with a thermally grown silicon dioxide (SiO2) layer as the gate dielectric. b. Clean the substrate by sonication in acetone and isopropanol. c. Treat the SiO2 surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor film quality.
2. Semiconductor Deposition: a. Prepare a solution of this compound in a high-boiling point organic solvent (e.g., toluene, dichlorobenzene). b. Deposit the semiconductor film using spin coating or a controlled solution shearing technique to promote crystalline film formation. c. Anneal the film at an optimized temperature to improve molecular ordering.
3. Source and Drain Electrode Deposition: a. Use a shadow mask to define the source and drain electrodes. b. Thermally evaporate a suitable metal (e.g., Gold, Au) to form the contacts (~50 nm).
4. Device Characterization: a. Measure the output and transfer characteristics using a semiconductor parameter analyzer in a probe station.
Logical Workflow for Material Evaluation
Caption: Workflow for evaluating a new organic semiconductor.
Conclusion
This compound holds potential as a valuable material for organic electronics, likely as a hole-transporting material. The provided application notes and protocols, derived from studies on analogous compounds, offer a comprehensive starting point for its investigation. Researchers are encouraged to perform detailed characterization of this specific molecule and to optimize the device fabrication parameters to fully assess its capabilities in OLEDs, OSCs, and OFETs.
References
- 1. Phenyl-naphthyl amine effect of new phenothiazine derivatives with high T(g) for hole injection and hole transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Drafting novel N-phenylnaphthalen-1-amine-based dyes for designing highly proficient organic solar cells: theoretical i… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: N-(3-Ethylphenyl)naphthalen-1-amine in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of N-(3-Ethylphenyl)naphthalen-1-amine as a key intermediate in the production of novel azo dyes. The following sections detail the synthetic protocols, present key quantitative data for analogous compounds, and visualize the experimental workflows.
Introduction
This compound is an aromatic amine that serves as a versatile building block in the synthesis of specialized dyes. Its naphthalene core, coupled with the substituted phenyl ring, allows for the creation of chromophores with unique spectroscopic properties. These dyes can have potential applications in various fields, including as textile colorants, in imaging, and as functional materials in drug development research. The synthesis of the intermediate is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. Subsequently, the synthesized intermediate can be used as a coupling component in azo dye formation.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of N-arylnaphthalen-1-amines via Buchwald-Hartwig amination and the spectroscopic properties of resulting azo dyes. This data is based on analogous compounds and serves as a reference for the expected outcomes when using this compound.
Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination of 1-Chloronaphthalene with various Anilines.
| Entry | Aryl Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | 12 | 95 |
| 2 | 4-Ethoxyaniline | NIXANTPHOS precatalyst | - | LiN(SiMe₃)₂ | - | - | - | 97 |
| 3 | 3-Aminobenzotrifluoride | NIXANTPHOS precatalyst | - | LiN(SiMe₃)₂ | - | - | - | 90 |
Data adapted from similar reported syntheses for illustrative purposes.
Table 2: Spectroscopic Properties of Representative Naphthalene-Based Azo Dyes.
| Dye Structure (Analogous) | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 1-(p-tolylazo)-2-naphthol | Ethanol | 485 | 1.8 x 10⁴ |
| 1-(phenylazo)-2-naphthol | Ethanol | 472 | 1.5 x 10⁴ |
| 4-((4-aminophenyl)diazenyl)naphthalen-1-ol | Methanol | 477 | Not Reported |
This data is representative of naphthalene-based azo dyes and provides an expected range for dyes synthesized from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed amination of 1-chloronaphthalene with 3-ethylaniline.
Materials:
-
1-Chloronaphthalene
-
3-Ethylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol), RuPhos (0.02 mmol), and powdered NaOtBu (1.2 mmol).
-
Add 1-chloronaphthalene (1.0 mmol) and 3-ethylaniline (1.05 mmol) to the flask.
-
Add anhydrous toluene (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of an Azo Dye using this compound
This protocol outlines the synthesis of an azo dye via diazotization of an aromatic amine (e.g., aniline) and subsequent coupling with this compound.
Materials:
-
Aniline (or other primary aromatic amine)
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice bath
-
Distilled water
Procedure:
Part A: Diazotization of Aniline
-
In a beaker, dissolve aniline (1.0 mmol) in a solution of concentrated HCl (2.5 mL) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 mmol) in a small amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution. Keep this solution in the ice bath.
Part B: Azo Coupling
-
In a separate beaker, dissolve this compound (1.0 mmol) in a minimal amount of ethanol.
-
To this solution, add a 10% aqueous solution of sodium hydroxide until the amine is fully dissolved and the solution is basic.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Dry the purified dye and characterize it using UV-Vis spectroscopy to determine its maximum absorbance (λmax) and by FT-IR to identify the characteristic N=N stretching frequency.
Visualizations
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of an azo dye.
Application Notes and Protocols for N-(3-Ethylphenyl)naphthalen-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of N-arylnaphthalen-1-amine derivatives, structurally analogous to N-(3-Ethylphenyl)naphthalen-1-amine, and detailed protocols for their evaluation. The data presented is based on studies of structurally similar N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines and N-(pyridinylmethyl)naphthalen-1-amines, which serve as a valuable reference for investigating novel derivatives.
Biological Activities
N-arylnaphthalen-1-amine derivatives have demonstrated notable cytotoxic and antifungal activities. Specifically, certain N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines have shown significant cytotoxicity against various human cancer cell lines, while some N-(pyridinylmethyl)naphthalen-1-amines have exhibited activity against opportunistic pathogenic fungi.[1]
Cytotoxic Activity
Several N-aryl-N-[1-(1-naphthyl)but-3-enyl]amine derivatives have been identified as potent cytotoxic agents against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) human cancer cell lines, with IC50 values below 10 μg/mL.[1] This suggests their potential as lead compounds for the development of novel anticancer therapies. The cytotoxic effects appear to be selective for cancer cells, as these compounds were found to be largely inactive against the fungal strains tested.[1]
Antifungal Activity
In contrast, certain N-(pyridinylmethyl)naphthalen-1-amines have shown promising antifungal properties.[1] These compounds have been effective against a range of human opportunistic pathogenic fungi, including yeasts, hialohyphomycetes, and dermatophytes, with Minimum Inhibitory Concentration (MIC) values in the range of 25–32 μg/mL.[1] This positions them as interesting candidates for the development of new antifungal agents.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and antifungal activities of representative N-arylnaphthalen-1-amine derivatives.
Table 1: Cytotoxicity of N-Aryl-N-[1-(naphth-1-yl)but-3-enyl]amine Derivatives (IC50 in μg/mL)
| Compound | MCF-7 (Breast) | H-460 (Lung) | SF-268 (CNS) |
| 5a (R=OMe) | < 10 | < 10 | < 10 |
| 5b (R=Me) | < 10 | < 10 | < 10 |
| 5c (R=H) | < 10 | < 10 | < 10 |
| 5d (R=F) | < 10 | < 10 | < 10 |
| 5e (R=Cl) | < 10 | < 10 | < 10 |
| 5f (R=NO2) | > 10 | > 10 | > 10 |
Data sourced from Kouznetsov et al.[1]
Table 2: Antifungal Activity of N-(Pyridinylmethyl)naphthalen-1-amine Derivatives (MIC in μg/mL)
| Compound | Aspergillus flavus | Aspergillus fumigatus | Microsporum gypseum | Trichophyton rubrum | Trichophyton mentagrophytes |
| 6a (α-pyridinyl) | > 100 | > 100 | > 100 | > 100 | > 100 |
| 6b (β-pyridinyl) | 32 | 32 | 25 | 25 | 32 |
| 6c (γ-pyridinyl) | > 100 | > 100 | > 100 | > 100 | > 100 |
| Amphotericin B | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |
| Ketoconazole | 0.125 | 0.25 | 0.125 | 0.05 | 0.025 |
| Terbinafine | > 100 | > 100 | 0.04 | 0.01 | 0.04 |
Data sourced from Kouznetsov et al.[1]
Experimental Protocols
The following are detailed protocols for the evaluation of cytotoxic and antifungal activities of this compound derivatives, based on established methodologies.
Protocol 1: In Vitro Cytotoxicity Screening using Sulforhodamine B (SRB) Assay
This protocol is designed to assess the cytotoxic effects of test compounds on adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, H-460, SF-268)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution Method
This protocol is used to determine the minimum inhibitory concentration (MIC) of test compounds against various fungal strains.
Materials:
-
Fungal strains (e.g., Aspergillus, Candida, Trichophyton species)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer or microplate reader (for inoculum standardization)
-
Incubator
Procedure:
-
Inoculum Preparation: Grow fungal strains on an appropriate agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline. Adjust the suspension to a concentration of 1 x 10^5 to 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density.
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
References
Application Notes and Protocols: N-Aryl Naphthalen-1-amine Derivatives in Medicinal Chemistry
Disclaimer: Extensive literature searches did not yield specific data for N-(3-Ethylphenyl)naphthalen-1-amine. The following application notes and protocols are based on the broader class of N-aryl naphthalen-1-amine and naphthalene derivatives, which have been widely investigated in medicinal chemistry. These notes are intended to serve as a general guide for researchers, scientists, and drug development professionals interested in this class of compounds.
Application Notes
N-aryl naphthalen-1-amine derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The planar naphthalene ring system allows for effective interaction with various biological targets, while the N-aryl substitution provides a vector for modifying potency, selectivity, and pharmacokinetic properties.
Anticancer Applications
Naphthalene derivatives have shown promise as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. Several studies have reported the cytotoxic effects of N-aryl naphthalen-1-amine analogues against a range of human cancer cell lines.
One of the key mechanisms of action for some naphthalene-based compounds is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Dysregulation of EGFR signaling is a common feature in many cancers, leading to uncontrolled cell growth. N-aryl naphthalen-1-amine derivatives can act as competitive inhibitors at the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways.
Additionally, some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. The lipophilic nature of the naphthalene core facilitates cell membrane permeability, allowing the compounds to reach intracellular targets.
Antimicrobial and Antifungal Applications
The N-aryl naphthalen-1-amine scaffold has been explored for the development of novel antimicrobial and antifungal agents. These compounds have shown activity against a spectrum of pathogenic bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The structural diversity achievable through modifications of the N-aryl ring allows for the optimization of antimicrobial potency and spectrum.
Anti-inflammatory Applications
Certain N-aryl naphthalen-1-amine derivatives have demonstrated anti-inflammatory properties.[2] The proposed mechanism involves the inhibition of pro-inflammatory enzymes and signaling pathways. These compounds have the potential to be developed into novel therapeutics for inflammatory disorders.
Quantitative Data
The following tables summarize the biological activities of representative N-aryl naphthalen-1-amine and related naphthalene derivatives from published studies.
Table 1: Anticancer Activity of Representative Naphthalene Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
| Anilino-1,4-naphthoquinones | Various | Varies (µM range) | [1] |
| 4-Aryl-4H-naphthopyrans | BT-20 | Varies (µM range) | [3][4] |
| Naphthalene-based Organoselenocyanates | MCF-7 | Varies (µM range) | [5] |
Table 2: Antimicrobial Activity of Representative Naphthalene Derivatives
| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |
| N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-amines | E. coli, S. aureus, B. subtilis | 6.25 µg/mL (for compound 3d) | [6] |
| N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-amines | R. oryaze | 3.125 µg/mL (for compounds 3b, 3c, 3d, 3e) | [6] |
| N-(naphthalen-1-yl)propanamide derivatives | E. coli | < 0.97 µg/mL (for compounds 4f, 4i) | [7] |
| Amide-coupled naphthalene scaffolds | E. coli, P. aeruginosa, S. aureus | 12.5 - 50 µg/mL | [8] |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of N-aryl naphthalen-1-amine derivatives.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of N-aryl naphthalen-1-amines via a Buchwald-Hartwig amination reaction.
Materials:
-
1-Bromonaphthalene
-
3-Ethylaniline
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromonaphthalene (1.0 mmol), 3-ethylaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)2 (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen or argon gas (repeat three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microplates
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Hypothetical signaling pathway (e.g., MAPK/ERK) inhibited by an N-aryl naphthalen-1-amine derivative.
Caption: Experimental workflow for the development of N-aryl naphthalen-1-amine derivatives.
References
- 1. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of N-(3-Ethylphenyl)naphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of N-(3-Ethylphenyl)naphthalen-1-amine, a diarylamine scaffold with potential applications in medicinal chemistry and materials science. The following sections describe procedures for N-acylation and C-H functionalization, along with relevant quantitative data and a schematic representation of a potential biological signaling pathway for diarylamine derivatives.
Introduction
This compound belongs to the diarylamine class of compounds, which are recognized as important pharmacophores in drug discovery.[1][2] Derivatives of this scaffold have been investigated for various biological activities, including anticancer properties.[3][4] Functionalization of the parent molecule allows for the exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties. This document outlines two key functionalization strategies: N-acylation at the amine nitrogen and regioselective C-H functionalization on the naphthalene ring.
Data Presentation
The following tables summarize representative quantitative data for the functionalization reactions described in the protocols.
Table 1: N-Acylation of Diarylamines with Acyl Chlorides
| Entry | Amine Substrate | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-Phenylnaphthalen-1-amine | Benzoyl chloride | Et3N | CH2Cl2 | 3 | ~83 (estimated) | Based on general procedures[5] |
| 2 | Imidazole | Benzoyl chloride | Clay | Solvent-free | 0.08 | 96 | [2] |
| 3 | Aniline derivative | 4-Fluorobenzoyl chloride | None | Solvent-free | 0.08 | High | [6] |
Table 2: Silver-Catalyzed C4-H Amination of N-Picolinoyl-1-naphthylamine Derivatives
| Entry | Naphthylamine Substrate | Azodicarboxylate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-(naphthalen-1-yl)picolinamide | Diisopropyl azodicarboxylate | Ag2O (10) | DCE | 12 | 80 | [4] |
| 2 | N-(naphthalen-1-yl)picolinamide | Diisopropyl azodicarboxylate | AgOAc (5) | Acetone | 12 | 97 | [4] |
| 3 | N-(8-methylnaphthalen-1-yl)picolinamide | Di-tert-butyl azodicarboxylate | AgOAc (5) | Acetone | 12 | 83 | [4] |
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the secondary amine functionality using a substituted benzoyl chloride.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous CH2Cl2 (0.1 M) under a nitrogen atmosphere, add triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the substituted benzoyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-acylated product.
Protocol 2: Regioselective C4-H Amination of the Naphthalene Ring
This protocol is adapted from a silver-catalyzed C-H amination of N-picolinoyl-1-naphthylamine and would first require the N-acylation of the starting material with a picolinoyl directing group.[4]
Workflow for C4-H Amination
Caption: Workflow for the silver-catalyzed C4-H amination of a picolinamide-directed N-arylnaphthalen-1-amine.
Materials:
-
N-(3-Ethylphenyl)-N-(naphthalen-1-yl)picolinamide (to be synthesized from this compound and picolinoyl chloride)
-
Diisopropyl azodicarboxylate (DIAD)
-
Silver(I) acetate (AgOAc)
-
Acetone
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add N-(3-Ethylphenyl)-N-(naphthalen-1-yl)picolinamide (1.0 equiv.), silver(I) acetate (5 mol%), and acetone (0.1 M).
-
Add diisopropyl azodicarboxylate (2.0 equiv.) to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the C4-aminated product.[4]
Potential Biological Signaling Pathway
Diarylamine derivatives have been shown to exhibit anticancer activity, potentially through the induction of apoptosis and inhibition of tubulin polymerization.[1][7] The following diagram illustrates a simplified, hypothetical signaling pathway based on these findings.
Hypothetical Apoptosis Induction Pathway
Caption: A simplified diagram of a potential anticancer mechanism of diarylamine derivatives involving tubulin polymerization inhibition and apoptosis induction.
This proposed pathway suggests that diarylamine derivatives may inhibit tubulin polymerization, leading to microtubule disruption and cell cycle arrest, ultimately contributing to apoptosis.[1][7] Concurrently, these compounds may modulate the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, a key executioner of apoptosis.[8]
References
- 1. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenyl-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 8. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
Application Notes and Protocols: N-(3-Ethylphenyl)naphthalen-1-amine as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl naphthalen-1-amines represent a class of bulky, electron-rich molecules that hold potential as ligands in transition metal catalysis. While specific catalytic applications of N-(3-Ethylphenyl)naphthalen-1-amine are not extensively documented in peer-reviewed literature, its structural features suggest potential utility in cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of carbon-nitrogen (C-N) bonds.[1] Such reactions are pivotal in the synthesis of pharmaceuticals and functional materials.[1][2]
These application notes provide a hypothetical framework for the investigation of this compound and related derivatives as ligands in palladium-catalyzed amination reactions. The protocols and data presented are illustrative and intended to serve as a starting point for researchers exploring this novel ligand class.
Hypothetical Performance Data
The following table summarizes hypothetical data from a screening study of N-arylnaphthalen-1-amine ligands in the palladium-catalyzed coupling of 4-bromotoluene with morpholine. This data is intended to illustrate how the electronic and steric properties of the ligand might influence the reaction outcome.
| Ligand ID | Ligand Name | Aryl Substituent | Yield (%) | Turnover Number (TON) |
| L1 | This compound | 3-Ethyl | 85 | 850 |
| L2 | N-Phenylnaphthalen-1-amine | Unsubstituted | 78 | 780 |
| L3 | N-(4-Methoxyphenyl)naphthalen-1-amine | 4-Methoxy | 92 | 920 |
| L4 | N-(3,5-Dimethylphenyl)naphthalen-1-amine | 3,5-Dimethyl | 88 | 880 |
| L5 | N-(4-(Trifluoromethyl)phenyl)naphthalen-1-amine | 4-Trifluoromethyl | 65 | 650 |
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II) Pre-catalyst
This protocol describes the hypothetical synthesis of a pre-catalyst complex from this compound and a palladium(II) source.
Materials:
-
This compound (Ligand L1)
-
[Pd(allyl)Cl]₂
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous pentane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula and syringes
-
Filter cannula
Procedure:
-
To a 100 mL Schlenk flask under an inert atmosphere of argon, add this compound (0.25 g, 0.96 mmol) and [Pd(allyl)Cl]₂ (0.17 g, 0.46 mmol).
-
Add anhydrous toluene (20 mL) via cannula.
-
In a separate flask, dissolve sodium tert-butoxide (0.09 g, 0.96 mmol) in anhydrous toluene (10 mL).
-
Slowly add the sodium tert-butoxide solution to the ligand-palladium mixture at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4 hours. The solution may change color, indicating complex formation.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous pentane (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the solid product under high vacuum to yield the hypothetical palladium pre-catalyst.
-
Store the pre-catalyst under an inert atmosphere.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for a palladium-catalyzed cross-coupling reaction using the synthesized pre-catalyst.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (e.g., morpholine)
-
Synthesized Palladium Pre-catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Oven-dried screw-cap vial with a PTFE-lined septum
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried screw-cap vial, add the aryl halide (1.0 mmol), the synthesized palladium pre-catalyst (0.01 mmol, 1 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene (2 mL) followed by the amine (1.2 mmol).
-
Seal the vial with the screw cap and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the Buchwald-Hartwig amination using a hypothetical N-arylnaphthalen-1-amine ligand.
Caption: Hypothetical Catalytic Cycle
Experimental Workflow
This diagram outlines the general workflow for screening N-arylnaphthalen-1-amine ligands in a catalytic reaction.
Caption: Ligand Screening Workflow
Ligand-Activity Relationship
This diagram illustrates the logical relationship between ligand properties and catalytic activity.
Caption: Ligand-Activity Relationship
References
Application Notes and Protocols: N-(3-Ethylphenyl)naphthalen-1-amine in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of N-(3-Ethylphenyl)naphthalen-1-amine in material science, with a focus on its role as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs). The protocols described are based on established synthetic methods for analogous N-aryl-1-naphthalenamine derivatives and their application in electronic devices.
Overview and Potential Applications
This compound belongs to the class of N-aryl-1-naphthalenamine derivatives. These molecules are characterized by a naphthalene core and an arylamine moiety, which impart valuable electronic and thermal properties. While specific data for the 3-ethylphenyl substituted variant is not extensively documented in public literature, its properties and applications can be inferred from closely related and well-studied analogues.
The primary application of N-aryl-1-naphthalenamine derivatives is as hole-transporting materials (HTMs) in organic electronic devices, particularly OLEDs.[1][2][3] Their rigid structure and appropriate highest occupied molecular orbital (HOMO) energy levels facilitate the efficient injection and transport of holes from the anode to the emissive layer of the device. The ethyl substitution on the phenyl ring may enhance solubility and influence the morphological stability of the thin films, a crucial factor for device longevity.
Key Potential Advantages:
-
Good Hole Mobility: The aromatic amine structure is known to facilitate hole transport.
-
High Thermal Stability: N-aryl-1-naphthalenamine derivatives often exhibit high glass transition temperatures (Tg), leading to morphologically stable amorphous films.[1][2]
-
Tunable Electronic Properties: Substitution on the phenyl ring allows for the fine-tuning of HOMO/LUMO energy levels to optimize charge injection and device performance.
-
Enhanced Solubility: The ethyl group is expected to improve the solubility of the material in common organic solvents, simplifying device fabrication through solution-processing techniques.
Physicochemical and Electronic Properties (Predicted)
The following table summarizes the predicted properties of this compound based on known data for N-phenylnaphthalen-1-amine and the expected influence of the ethyl substituent.
| Property | Predicted Value/Characteristic for this compound | Comparison with N-phenylnaphthalen-1-amine |
| Molecular Formula | C20H19N | C16H13N |
| Molecular Weight | 273.37 g/mol | 219.28 g/mol |
| Appearance | Off-white to light-yellow solid | Similar |
| Solubility | Good solubility in common organic solvents (e.g., toluene, THF, DCM) | Potentially higher solubility due to the ethyl group. |
| Glass Transition Temp. | High (Predicted > 100 °C) | The ethyl group might slightly lower the Tg compared to the unsubstituted analogue but should remain high. |
| HOMO Energy Level | ~5.4 - 5.6 eV | The electron-donating nature of the ethyl group may slightly raise the HOMO level. |
| LUMO Energy Level | ~2.1 - 2.3 eV | The effect on the LUMO level is expected to be less pronounced. |
Experimental Protocols
Synthesis of this compound via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a standard method for synthesizing N-aryl amines.[4][5][6]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
1-Bromonaphthalene
-
3-Ethylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (1-2 mol%) and XPhos (2-4 mol%).
-
Add anhydrous toluene to the flask and stir for 10 minutes.
-
Add 1-bromonaphthalene (1.0 eq), 3-ethylaniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a simple multilayer OLED to evaluate the performance of this compound as a hole-transporting layer (HTL).
Caption: Structure of a multilayer OLED device.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
This compound (as the HTL)
-
Other organic materials for the hole injection layer (HIL), emissive layer (EML), and electron transport layer (ETL)
-
Metal for the cathode (e.g., LiF/Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning facility (ultrasonic bath with detergents, deionized water, and solvents)
-
Characterization equipment: current-voltage-luminance (J-V-L) measurement system, spectrometer.
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation:
-
HIL: Deposit a suitable hole injection material (e.g., 2-TNATA) to a thickness of 30-60 nm.
-
HTL: Deposit this compound to a thickness of 20-40 nm.
-
EML: Deposit the emissive material (e.g., Alq₃ doped with a fluorescent or phosphorescent dye) to a thickness of 20-40 nm.
-
ETL: Deposit a suitable electron transport material (e.g., Alq₃) to a thickness of 20-40 nm.
-
-
Cathode Deposition: Without breaking the vacuum, deposit the cathode by evaporating a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm).
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the device to evaluate its performance.
Logical Workflow for Material Evaluation
The following diagram illustrates the logical workflow from synthesis to device characterization for evaluating a new hole-transporting material.
Caption: Workflow for material synthesis and evaluation.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Phenyl-naphthyl amine effect of new phenothiazine derivatives with high T(g) for hole injection and hole transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: N-(3-Ethylphenyl)naphthalen-1-amine for the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of N-(3-Ethylphenyl)naphthalen-1-amine as a scaffold for the development of novel bioactive molecules. The protocols and data presented are based on established methodologies for analogous N-aryl-naphthalen-1-amine derivatives and serve as a guide for the exploration of this compound in medicinal chemistry and drug discovery.
Introduction
N-aryl-naphthalen-1-amine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These scaffolds are integral to the development of agents with anticancer and antifungal properties. The naphthalene moiety provides a rigid, lipophilic core that can be strategically functionalized to interact with various biological targets. The introduction of an N-aryl group allows for the fine-tuning of steric and electronic properties, which can significantly influence biological activity.
This document focuses on this compound, a specific derivative with potential for further elaboration into potent bioactive molecules. While direct biological data for this exact compound is limited in publicly available literature, its structural similarity to other biologically active N-aryl-naphthalen-1-amines suggests its utility as a valuable building block in drug discovery programs.
Synthesis of this compound
The synthesis of this compound can be achieved through established cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds.[1]
Proposed Synthetic Protocol: Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed amination of naphthalen-1-amine with 1-bromo-3-ethylbenzene.
Reagents and Materials:
-
Naphthalen-1-amine
-
1-Bromo-3-ethylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Experimental Procedure:
-
To a dry round-bottom flask, add naphthalen-1-amine (1.0 mmol), 1-bromo-3-ethylbenzene (1.2 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Diagram of Synthetic Workflow:
References
Application Notes & Protocols for the Analytical Determination of N-(3-Ethylphenyl)naphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Ethylphenyl)naphthalen-1-amine is an aromatic amine, a class of compounds with significant industrial applications, including as antioxidants in rubber and polymers, and as intermediates in the synthesis of dyes and pharmaceuticals.[1] Due to their potential toxicity and carcinogenic properties, sensitive and reliable analytical methods are crucial for monitoring their presence in various matrices, including environmental samples, industrial products, and biological systems.[1][2] This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Gas Chromatography-Mass Spectrometry (GC-MS).
These methodologies are based on established and validated methods for structurally similar compounds, such as N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine, and are expected to be readily adaptable for this compound with appropriate validation.[1][2]
Analytical Methods Overview
Two primary analytical techniques are recommended for the determination of this compound:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method offers high sensitivity and selectivity for fluorescent aromatic compounds. It is particularly well-suited for quantifying trace levels of the analyte in complex matrices.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification based on the mass spectrum of the analyte. It is a powerful tool for confirmation and can be used in various ionization modes for enhanced sensitivity.[2][3]
Quantitative Data Summary
The following table summarizes the expected analytical performance characteristics for the proposed methods. These values are based on data from the analysis of the closely related compound N-phenyl-1-naphthylamine and should be considered as target performance metrics during method validation for this compound.[1]
| Parameter | HPLC-FLD (based on N-phenyl-1-naphthylamine) | GC-MS/MS (based on N-phenyl-2-naphthylamine) |
| Detection Limit of Analytical Procedure | ~180 pg per injection | Method dependent, can reach pg/L levels[3] |
| Detection Limit of Overall Procedure | ~36.0 ng per sample | Not specified, dependent on sample prep |
| Reliable Quantitation Limit | ~36.0 ng per sample | Not specified, dependent on sample prep |
| Recovery | >75% (target) | 80-104% (for similar aromatic amines)[3] |
| Precision (±1.96 SD) | ±25% or better (target) | Intra-day <15%, Inter-day <20%[3] |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This protocol is adapted from the OSHA method for N-phenyl-1-naphthylamine and is expected to be suitable for this compound.[1]
1. Sample Preparation (from Air Samples on Filters)
-
Extraction: Place the sample filter into a vial. Add 2.0 mL of methanol, cap the vial, and sonicate for 10 minutes.
-
Filtration: If necessary, filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC-FLD Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Fluorescence Detector Wavelengths:
-
Excitation: ~330 nm (This should be optimized for this compound).
-
Emission: To be determined by scanning the emission spectrum at the optimal excitation wavelength.
-
3. Calibration
-
Prepare a concentrated stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution to create a series of calibration standards in the expected concentration range of the samples.
-
Analyze the calibration standards under the same HPLC-FLD conditions as the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the analyte.
4. Analysis
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the analyte peak based on its retention time compared to the calibration standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the analysis of N-phenyl-2-naphthylamine and can be adapted for this compound.[2]
1. Sample Preparation
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent such as dichloromethane or ethyl acetate. The choice of solvent will depend on the sample type.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to achieve the desired concentration for analysis.
-
Derivatization (Optional): For some aromatic amines, derivatization can improve chromatographic behavior and sensitivity. This step may or may not be necessary for this compound and should be evaluated during method development.
2. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[2][4]
-
Injector Temperature: 280-300 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C, hold for 5 minutes. (This program should be optimized).
-
-
Mass Spectrometer:
3. Calibration and Analysis
-
Follow a similar calibration procedure as described for the HPLC-FLD method, using a suitable solvent for the standards.
-
Inject the prepared sample extracts and calibration standards into the GC-MS system.
-
Identify the analyte by its retention time and the characteristic ions in its mass spectrum.
-
Quantify the analyte using the peak area of a selected characteristic ion in SIM or MRM mode against the calibration curve.
Diagrams
Experimental Workflow for HPLC-FLD Analysis
Caption: Workflow for the analysis of this compound by HPLC-FLD.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of this compound by GC-MS.
Concluding Remarks
The presented HPLC-FLD and GC-MS methods provide robust frameworks for the sensitive and selective determination of this compound. While these protocols are adapted from methods for structurally similar compounds, they serve as a strong starting point for method development and validation. It is essential for researchers to perform in-house validation to ensure the methods meet the specific requirements of their application, including accuracy, precision, linearity, and sensitivity for the target analyte in their specific sample matrix.
References
- 1. osha.gov [osha.gov]
- 2. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(3-Ethylphenyl)naphthalen-1-amine in Photophysical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl-1-naphthylamines are a class of fluorescent compounds with significant potential in various scientific and biomedical applications. Their photophysical properties, such as sensitivity to the local environment, make them valuable tools as fluorescent probes. This document provides detailed application notes and experimental protocols for the photophysical characterization of N-(3-Ethylphenyl)naphthalen-1-amine, a derivative of this class.
Photophysical Properties
The photophysical characteristics of N-aryl-1-naphthylamines are highly dependent on the solvent environment. In non-polar, low-viscosity solvents, these compounds typically exhibit a monoexponential fluorescence decay. However, in more polar or viscous environments, the fluorescence decay can become heterogeneous due to processes like dielectric relaxation or excited-state complex formation.
Quantitative Data Summary
The following table summarizes the key photophysical parameters for the parent compound, N-phenyl-1-naphthylamine (NPN), which serve as a reference for this compound.
| Parameter | Value | Solvent/Conditions | Reference |
| Absorption Maximum (λabs) | ~340 nm | Methanol | [1] |
| Emission Maximum (λem) | ~430 nm | Acetonitrile | [2] |
| Molar Absorptivity (ε) | Not Specified | - | - |
| Fluorescence Quantum Yield (Φf) | Varies with solvent polarity | - | [3] |
| Fluorescence Lifetime (τf) | ~0.63 ns (average) | Acetonitrile | [2] |
Experimental Protocols
Detailed methodologies for key photophysical experiments are provided below. These protocols can be adapted for the characterization of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible photophysical data.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, dioxane, acetonitrile, ethanol)
-
Volumetric flasks
-
Micropipettes
Protocol:
-
Prepare a stock solution of this compound in a non-polar solvent (e.g., cyclohexane) at a concentration of 1 mM.
-
From the stock solution, prepare working solutions in the desired solvents at a concentration range of 1-10 µM. The final absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
For studies in biological media or vesicles, the compound can be introduced from a concentrated stock solution in a water-miscible solvent like ethanol, ensuring the final concentration of the organic solvent is minimal.
UV-Visible Absorption Spectroscopy
This experiment determines the wavelength(s) at which the molecule absorbs light.
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer
Protocol:
-
Record the absorption spectrum of the solvent (as a blank) in a 1 cm path length quartz cuvette.
-
Record the absorption spectrum of the sample solution from 250 nm to 500 nm.
-
Subtract the solvent spectrum from the sample spectrum to obtain the corrected absorption spectrum of the compound.
-
The wavelength of maximum absorbance (λabs) is a key parameter for subsequent fluorescence experiments.
Steady-State Fluorescence Spectroscopy
This technique provides information about the fluorescence emission properties of the molecule.
Instrumentation:
-
Fluorometer equipped with an excitation and emission monochromator.
Protocol:
-
Excite the sample at its absorption maximum (λabs).
-
Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the end of the emission profile.
-
The wavelength of maximum fluorescence intensity is the emission maximum (λem).
-
To determine the relative fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is used. The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Time-Resolved Fluorescence Spectroscopy
This experiment measures the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state.
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system.
Protocol:
-
Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at λabs.
-
Collect the fluorescence decay profile at the emission maximum (λem).
-
The decay data is then fitted to an exponential decay model to determine the fluorescence lifetime. In many cases, a multi-exponential decay model may be required to accurately describe the fluorescence decay.
Applications in Drug Development and Research
The sensitivity of N-aryl-1-naphthylamines to their local environment makes them excellent candidates for various applications:
-
Membrane Fluidity Probes: Changes in the fluorescence properties can be correlated with the fluidity of lipid bilayers, providing insights into membrane dynamics. The fluorescence decay of NPN has been shown to be sensitive to the ester-carbonyl region of phospholipid acyl chains.[4]
-
Protein-Ligand Binding Assays: The binding of a ligand to a protein can alter the local environment of the probe, leading to a change in its fluorescence signal. NPN is known to bind to mouse major urinary protein (MUP).[5]
-
Cellular Imaging: These probes can be used to visualize cellular structures and monitor dynamic processes within living cells.
Conclusion
This compound holds promise as a versatile fluorescent probe for a range of applications in research and drug development. The protocols outlined in this document provide a comprehensive framework for its photophysical characterization. While the provided quantitative data is based on the parent compound N-phenyl-1-naphthylamine, it serves as a strong foundation for initiating studies with this ethyl-substituted derivative. Further experimental work is necessary to fully elucidate the specific photophysical parameters of this compound.
References
Application Note: Analysis of N-(3-Ethylphenyl)naphthalen-1-amine by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a proposed methodology for the qualitative and quantitative analysis of N-(3-Ethylphenyl)naphthalen-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific analytical protocols for this compound, this method has been developed based on established procedures for structurally similar aromatic amines, such as N-phenylnaphthalen-1-amine. The described protocol is intended to serve as a robust starting point for method development and validation in research, quality control, and drug development laboratories.
Introduction
This compound is an aromatic amine of interest in various fields, including chemical synthesis and drug discovery. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high separation efficiency and definitive identification based on mass spectra. This document outlines a comprehensive GC-MS protocol, including sample preparation, instrument parameters, and expected data, to facilitate the analysis of this compound. Aromatic amines can be challenging to analyze by GC due to their potential for peak tailing; therefore, proper column selection and deactivation are critical for achieving good chromatographic performance[1].
Experimental
1. Sample Preparation
A stock solution of this compound should be prepared in a high-purity solvent such as methanol, acetonitrile, or methyl tert-butyl ether (MTBE) at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution to the desired concentration range for calibration. For complex matrices, a sample cleanup step such as Supported Liquid Extraction (SLE) may be necessary to remove interferences. An example of an SLE protocol for aromatic amines involves loading the sample onto a cartridge and eluting with MTBE[2].
2. GC-MS Instrumentation and Parameters
The analysis can be performed on a standard GC-MS system. The following parameters are recommended as a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min |
| Transfer Line Temperature | 280°C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-450 |
Predicted Quantitative Data
Retention Time:
The retention time of this compound on a non-polar column like HP-5MS is expected to be longer than that of N-phenylnaphthalen-1-amine due to the presence of the ethyl group, which increases its boiling point and interaction with the stationary phase. The exact retention time will need to be determined experimentally. Retention time is a key parameter for compound identification in GC[3].
Mass Spectrum:
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) and several characteristic fragment ions. The molecular weight of this compound (C20H19N) is 273.37 g/mol .
| Predicted Ion | m/z (Mass-to-Charge Ratio) | Description |
| Molecular Ion [M]+ | 273 | Intact molecule |
| [M-CH3]+ | 258 | Loss of a methyl group |
| [M-C2H5]+ | 244 | Loss of an ethyl group |
| Naphthylamine fragment | 143 | Cleavage of the phenyl-amine bond |
| Ethylphenyl fragment | 105 | Cleavage of the naphthyl-amine bond |
Note: This is a predicted fragmentation pattern and must be confirmed by experimental analysis. The mass spectrum of the structurally similar compound N-phenyl-1-naphthylamine shows a strong molecular ion, which supports the likelihood of a prominent molecular ion for the target analyte[4][5].
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Detailed Protocol
1. Preparation of Standard Solutions 1.1. Accurately weigh approximately 10 mg of this compound standard. 1.2. Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL stock solution. 1.3. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
2. Sample Preparation (General Procedure) 2.1. For liquid samples, dilute an appropriate volume with methanol to fall within the calibration range. 2.2. For solid samples, perform a solvent extraction using methanol, followed by dilution. 2.3. If matrix interference is expected, use a Supported Liquid Extraction (SLE) cartridge. 2.3.1. Load the diluted sample onto the SLE cartridge. 2.3.2. Allow the sample to absorb for 5 minutes. 2.3.3. Elute the analyte with methyl tert-butyl ether (MTBE). 2.3.4. Evaporate the eluent to dryness and reconstitute in methanol.
3. GC-MS System Setup and Analysis 3.1. Set up the GC-MS instrument with the parameters listed in the data table above. 3.2. Equilibrate the system by injecting a solvent blank. 3.3. Inject the prepared standards to generate a calibration curve. 3.4. Inject the prepared samples for analysis.
4. Data Analysis 4.1. Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time. 4.2. Confirm the identity of the peak by comparing its mass spectrum with the predicted fragmentation pattern or a reference spectrum if available. 4.3. Quantify the amount of this compound in the samples by using the calibration curve generated from the standard solutions.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationship for the identification of the analyte by GC-MS.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the GC-MS analysis of this compound. The proposed method, derived from established protocols for similar aromatic amines, offers a solid foundation for researchers to develop and validate a robust analytical procedure. Experimental verification of retention time and mass spectral fragmentation is essential for the definitive identification and accurate quantification of this compound.
References
Application Notes and Protocols: N-(3-Ethylphenyl)naphthalen-1-amine in the Preparation of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of azo dyes utilizing N-(3-Ethylphenyl)naphthalen-1-amine as a coupling component. While specific literature on this exact compound is not prevalent, the following protocols are based on well-established methods for the synthesis of naphthalene-based azo dyes.[1][2][3][4][5][6]
The synthesis of azo dyes is a cornerstone of organic chemistry, with wide-ranging applications in textiles, pigments, and increasingly in biomedical research and diagnostics.[6][7] The general method involves two primary steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile, in this case, this compound.[5][8]
Hypothetical Quantitative Data
The following table outlines the expected, hypothetical data for an azo dye synthesized from this compound and a representative diazonium salt, such as one derived from aniline. This data is illustrative and based on typical values reported for similar naphthalene-based azo dyes.[1][9]
| Parameter | Expected Value |
| Yield | 70-85% |
| Melting Point | 90-110 °C |
| Color | Dark Brown / Reddish Solid |
| UV-Vis (λmax) | 390-500 nm |
| FT-IR (KBr, cm⁻¹) | ~3400 (if OH present), ~2970 (=CH), ~1590-1510 (N=N) |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.1-1.3 (t, 3H, CH₃), 2.6-2.8 (q, 2H, CH₂), 6.8-8.9 (m, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~15 (CH₃), ~29 (CH₂), 110-155 (Ar-C) |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of an azo dye using this compound.
1. Diazotization of a Primary Aromatic Amine (e.g., Aniline)
This protocol describes the formation of the diazonium salt, which will act as the electrophile in the subsequent coupling reaction.
-
Materials:
-
Aniline (or other primary aromatic amine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice Bath
-
-
Procedure:
-
In a beaker, dissolve the primary aromatic amine (e.g., 10 mmol) in a solution of concentrated hydrochloric acid (2.5 mL) and water (5 mL).
-
Cool the beaker in an ice bath to a temperature of 0-5°C with constant stirring.[2][8][10]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 g, 11.8 mmol) in cold water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains between 0-5°C.[8]
-
Continue stirring for an additional 10-15 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for the next step.[10]
-
2. Azo Coupling with this compound
This protocol details the reaction between the prepared diazonium salt and the coupling component, this compound.
-
Materials:
-
This compound
-
Glacial Acetic Acid
-
Sodium Acetate
-
Ice Bath
-
Distilled Water
-
-
Procedure:
-
In a separate beaker, dissolve this compound (10 mmol) in glacial acetic acid (10 mL).
-
Cool this solution in an ice bath to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of this compound with vigorous stirring.[1]
-
Adjust the pH of the reaction mixture to 5.5-6.0 by adding a solution of sodium acetate.[1]
-
Continue to stir the mixture in the ice bath for 2.5-3 hours, allowing it to slowly reach room temperature.[1]
-
The resulting colored precipitate is the azo dye. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[1]
-
The crude product can be purified by recrystallization from a suitable solvent such as a DMF/ethanol mixture.[1]
-
Visualizations
Caption: Synthetic pathway for azo dye formation.
Caption: Workflow for azo dye synthesis and purification.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers [pccc.icrc.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. ijorarjournal.com [ijorarjournal.com]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5 Ways to Make Azo Dye Test Interesting for Students [labster.com]
- 9. researchgate.net [researchgate.net]
- 10. cuhk.edu.hk [cuhk.edu.hk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Ethylphenyl)naphthalen-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-(3-Ethylphenyl)naphthalen-1-amine synthesis. The primary synthetic route focused on is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of C-N bonds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Buchwald-Hartwig amination.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the use of a high-quality palladium precursor and ligand. Consider using a pre-formed catalyst for more reliable activation.[1] If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0) in situ.[1] |
| Poor ligand choice | The choice of phosphine ligand is critical. For the coupling of an aryl amine with an aryl halide, bulky electron-rich ligands such as XPhos or RuPhos are often effective.[2] Experiment with different generations of Buchwald ligands. | |
| Inappropriate base | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[1] However, if your substrates are base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.[2] | |
| Low reaction temperature | Buchwald-Hartwig reactions often require elevated temperatures to proceed efficiently. A typical range is 80-110 °C.[1] | |
| Solvent issues | The solvent must be anhydrous and deoxygenated. Toluene and dioxane are commonly used solvents.[1][3] Ensure proper degassing of the solvent prior to use. | |
| Impure starting materials | Verify the purity of 1-halonaphthalene (e.g., 1-bromonaphthalene) and 3-ethylaniline. Impurities can poison the catalyst. | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide | This side reaction can compete with the desired amination.[4] It can be minimized by optimizing the ligand-to-palladium ratio and ensuring an efficient catalytic cycle. |
| Homocoupling of the aryl halide (biaryl formation) | This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different ligands may help. | |
| Double amination (formation of diarylamine) | While less common with secondary amines, it can occur if the product is more reactive than the starting amine under the reaction conditions. Using a slight excess of the amine can sometimes mitigate this. | |
| Difficulty in Product Purification | Residual palladium catalyst | Treatment with activated carbon or silica gel functionalized with a metal scavenger can help remove residual palladium. |
| Separation from starting materials | If the reaction has not gone to completion, careful column chromatography is typically required to separate the product from unreacted starting materials. A gradient elution system may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound via Buchwald-Hartwig amination?
A1: The general reaction involves the palladium-catalyzed cross-coupling of a 1-halonaphthalene (typically 1-bromonaphthalene or 1-iodonaphthalene) with 3-ethylaniline in the presence of a suitable phosphine ligand and a base.
Q2: Which palladium catalyst and ligand combination is best for this synthesis?
A2: While the optimal combination often requires screening, a good starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[2] Pre-formed catalysts, where the ligand is already coordinated to the palladium center, can also offer improved reactivity and reproducibility.[1]
Q3: What is the role of the base in the Buchwald-Hartwig amination?
A3: The base is crucial for deprotonating the amine, forming the corresponding amide in the catalytic cycle. This amide then undergoes reductive elimination with the aryl halide to form the desired C-N bond. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate this step.[1]
Q4: My reaction is sluggish. What can I do to increase the reaction rate?
A4: Several factors can be adjusted to increase the reaction rate:
-
Increase Temperature: Carefully increasing the reaction temperature within a reasonable range (e.g., up to 110 °C) can significantly accelerate the reaction.
-
Change the Halide: The reactivity of the aryl halide follows the trend I > Br > Cl.[5] If you are using an aryl chloride, switching to an aryl bromide or iodide will likely increase the reaction rate.
-
Optimize Catalyst Loading: While a low catalyst loading is desirable, increasing it slightly (e.g., from 1 mol% to 2-3 mol%) can improve the rate for challenging substrates.
-
Ligand Choice: Some ligands are more active than others for specific substrate combinations. Screening a small library of ligands can identify a more efficient catalyst system.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocols
Representative Protocol for Palladium-Catalyzed N-Arylation
-
Materials:
-
1-Bromonaphthalene (1.0 mmol)
-
3-Ethylaniline (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.048 mmol, 4.8 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, deoxygenated toluene (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add the anhydrous, deoxygenated toluene to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-bromonaphthalene and 3-ethylaniline to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Data Presentation
Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Condition A (Typical) | Condition B (For Base-Sensitive Substrates) | Condition C (For Less Reactive Halides) |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | Pd G3 Precatalyst |
| Ligand | XPhos | RuPhos | BrettPhos |
| Base | NaOtBu | K₃PO₄ | LHMDS |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
| Typical Yield Range | 85-95% | 70-85% | 80-90% |
Note: Yields are highly substrate-dependent and these are generalized ranges.
Mandatory Visualization
References
Technical Support Center: Purification of N-(3-Ethylphenyl)naphthalen-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude N-(3-Ethylphenyl)naphthalen-1-amine. The information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Crude this compound, typically synthesized via methods like Buchwald-Hartwig amination, may contain unreacted starting materials such as 1-naphthylamine (or a derivative) and 1-bromo-3-ethylbenzene, catalysts (e.g., palladium complexes), ligands, and byproducts from side reactions. Other potential contaminants include residual solvents and degradation products.[1][2]
Q2: What are the recommended purification techniques for this compound?
A2: The most common and effective purification methods for diarylamines like this compound are column chromatography on silica gel and recrystallization.[3][4][5][6] The choice between these methods depends on the nature of the impurities and the desired final purity.
Q3: How can I choose a suitable solvent system for column chromatography?
A3: A common starting point for the column chromatography of diarylamines is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[3][4][5] The optimal ratio can be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities.
Q4: What is a good solvent for the recrystallization of this compound?
A4: A suitable recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For diarylamines, solvents like ethanol, methanol, or mixtures of solvents such as ethanol/water or toluene/hexanes can be effective.[7] Experimental screening is necessary to identify the ideal solvent or solvent system.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Suggested Solution |
| Product is too strongly adsorbed on the silica gel. | Decrease the polarity of the eluent. If the product still does not elute, consider using a more polar solvent system or switching to a different stationary phase like alumina. |
| Product is co-eluting with an impurity. | Optimize the solvent system using TLC to achieve better separation. A shallower gradient or isocratic elution might be necessary. |
| Product degradation on silica gel. | Amines can sometimes be sensitive to acidic silica gel. Consider deactivating the silica gel with a small amount of a base like triethylamine (0.1-1%) in the eluent. |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. |
Problem 2: Product Contaminated with Starting Materials
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS to ensure completion before workup. |
| Inefficient purification. | For column chromatography, optimize the eluent system for better separation. For recrystallization, ensure the starting material is significantly more soluble in the cold solvent than the product. A second purification step may be necessary. |
Problem 3: Purified Product is Colored
| Possible Cause | Suggested Solution |
| Oxidation of the amine. | Amines, particularly aromatic amines, can be susceptible to air oxidation, which can lead to colored impurities.[8][9] Work under an inert atmosphere (e.g., nitrogen or argon) when possible. Store the purified product under an inert atmosphere and protected from light. |
| Presence of highly colored impurities. | Treatment of the crude product with activated carbon before the final purification step can sometimes remove colored impurities.[10] |
| Residual catalyst. | If a palladium catalyst was used in the synthesis, residual metal can cause coloration. Consider a workup procedure that includes a wash with a solution that can scavenge the metal, or use a specific scavenger resin. |
Quantitative Data Presentation
The following table presents representative data for the purification of a crude diarylamine, illustrating the effectiveness of different purification techniques.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Column Chromatography | 75 | >98 | 85 |
| Recrystallization | 75 | 95 | 70 |
| Sequential Purification (Column Chromatography followed by Recrystallization) | 75 | >99.5 | 65 |
Experimental Protocols
Disclaimer: As no specific literature protocols for the purification of this compound are available, the following are general procedures for the purification of diarylamines and should be adapted as necessary.
Protocol 1: Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).[3][4]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Fractions are collected in test tubes.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: The crude product is tested for solubility in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent.
-
Dissolution: The crude this compound is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. refiningcommunity.com [refiningcommunity.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prezi.com [prezi.com]
- 8. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 9. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Startup troubleshooting of amine units in LNG export facilities | Gas Processing & LNG [gasprocessingnews.com]
Technical Support Center: Synthesis of N-(3-Ethylphenyl)naphthalen-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(3-Ethylphenyl)naphthalen-1-amine via Buchwald-Hartwig amination. This resource is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during the experimental process.
Troubleshooting Guide
Low or no product yield, and the presence of side products are common issues in Buchwald-Hartwig amination reactions. This guide provides a structured approach to identifying and resolving these problems.
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are of high purity and have been stored under an inert atmosphere. Consider using a pre-formed palladium-ligand complex. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For the coupling of an aryl amine with an aryl halide, sterically hindered biaryl phosphine ligands like XPhos or SPhos often provide good results. If using a bidentate ligand like BINAP or DPEphos yields poor results, switching to a monodentate ligand may be beneficial.[1] |
| Incorrect Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and has been handled under anhydrous conditions. Weaker bases like K₂CO₃ or Cs₂CO₃ may not be sufficient for this transformation. |
| Solvent Issues | The reaction is typically performed in anhydrous, deoxygenated solvents like toluene or dioxane. Ensure the solvent is of high purity and has been properly degassed to prevent catalyst deactivation.[2] |
| Low Reaction Temperature | While some Buchwald-Hartwig reactions can proceed at lower temperatures, coupling of aryl amines may require heating. A typical temperature range is 80-110 °C. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC-MS. Some reactions may require extended periods (e.g., 16-24 hours) to reach completion.[1] |
Problem 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation of 1-halonaphthalene | This occurs when the aryl halide is reduced instead of undergoing amination. It can be caused by β-hydride elimination from the palladium-amide intermediate.[3] | Optimize the ligand and base combination. Using a more sterically hindered ligand can disfavor this side reaction. Ensure strictly anhydrous conditions. |
| Homocoupling of 3-ethylaniline | Formation of a diarylamine from the coupling of two molecules of the amine starting material. | This is less common but can occur at high temperatures. Lowering the reaction temperature slightly may help. Ensure the stoichiometry of the aryl halide is not deficient. |
| Formation of an Imine | An unproductive side reaction can occur where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[3] | Optimize the reaction conditions, particularly the choice of ligand and base, to favor reductive elimination over β-hydride elimination. |
| Decomposition of Starting Materials or Product | The reaction conditions (strong base, high temperature) can lead to the degradation of sensitive functional groups. | Use the mildest effective base and the lowest possible reaction temperature. Protect sensitive functional groups if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis is a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination. The general scheme involves the reaction of a 1-halonaphthalene (typically 1-bromonaphthalene or 1-chloronaphthalene) with 3-ethylaniline in the presence of a palladium catalyst, a phosphine ligand, and a strong base.
Q2: Which palladium precursor and ligand are recommended for this synthesis?
A2: A common and effective catalytic system consists of Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source and a sterically hindered biaryl phosphine ligand such as XPhos. The choice of ligand can significantly impact the reaction outcome, and screening different ligands may be necessary for optimization.[1]
Q3: What are the typical reaction conditions?
A3: The reaction is usually carried out in an anhydrous, aprotic solvent like toluene or 1,4-dioxane under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as sodium tert-butoxide (NaOtBu), is required. The reaction mixture is typically heated to a temperature between 80 °C and 110 °C and monitored until completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.
Q5: What are the common purification methods for the product?
A5: After the reaction is complete, the mixture is typically cooled, diluted with a suitable organic solvent, and washed with water or brine to remove the inorganic salts. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol
Below is a general experimental protocol for the synthesis of this compound based on typical Buchwald-Hartwig amination procedures.
Materials:
-
1-Bromonaphthalene
-
3-Ethylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 1-2 mol%) and XPhos (e.g., 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Add 1-bromonaphthalene (1.0 eq), 3-ethylaniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C with stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically after 16-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for the synthesis.
References
N-(3-Ethylphenyl)naphthalen-1-amine stability and degradation issues
Disclaimer: Specific stability data for N-(3-Ethylphenyl)naphthalen-1-amine is not extensively available in public literature. The following guidance is based on the general chemical properties of secondary arylamines and naphthalenamines and is intended to serve as a proactive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a desiccator at 2-8°C. Arylamines, particularly those with a naphthalene moiety, can be susceptible to oxidation and photodegradation, which may cause the material to darken over time.[1][2]
Q2: I've noticed my solid sample of this compound has changed color from off-white to a brownish tint. Is it still usable?
Q3: Which solvents are recommended for preparing stock solutions, and what is the expected stability in solution?
A3: this compound is expected to be soluble in common organic solvents like DMSO, DMF, ethanol, and acetonitrile. For optimal stability, prepare fresh solutions for each experiment. If storage is necessary, store stock solutions in amber vials at -20°C or -80°C under an inert atmosphere. The stability in solution is dependent on the solvent, concentration, and storage conditions. Aromatic amines can be less stable in acidic aqueous solutions and protic solvents when exposed to light.[4]
Q4: What are the primary degradation pathways for this compound?
A4: Based on its structure as a secondary arylamine, the most probable degradation pathways are:
-
Oxidation: The amine nitrogen is susceptible to oxidation, which can be accelerated by air (oxygen), light, and trace metal ions.[5] This can lead to the formation of N-oxides, hydroxylamines, or colored polymeric impurities.[5][6]
-
Photodegradation: The naphthalene ring system can absorb UV light, leading to photochemical reactions and degradation.[5]
-
Acidic Degradation: While generally stable, prolonged exposure to strong acidic conditions may lead to degradation, although arylamines are generally less basic and thus less reactive with acids than alkylamines.[4][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | 1. Oxidative Degradation: Exposure of the solid or solution to air.[5] 2. Photodegradation: Exposure of the sample to light.[5] 3. Solvent Impurities: Use of old or low-quality solvents. | 1. Prepare fresh solutions using de-gassed solvents and an inert atmosphere. 2. Protect all samples and solutions from light using amber vials or aluminum foil. 3. Use fresh, high-purity (e.g., HPLC grade) solvents. 4. Perform a forced degradation study to identify potential degradants (see Protocol 1). |
| Loss of compound concentration in solution over time. | 1. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics). 2. Degradation: The compound is degrading under the storage conditions. | 1. Use glass or polypropylene vials for storage. 2. Re-evaluate storage conditions. Store at a lower temperature (-80°C) and under an inert atmosphere. 3. Perform a solution stability study to determine acceptable storage times and conditions. |
| Inconsistent results in biological assays. | 1. Purity Variation: The purity of the compound may vary between lots or due to degradation. 2. Degradant Interference: Degradation products may have their own biological activity or interfere with the assay. | 1. Confirm the purity of the compound by HPLC before each experiment. 2. If degradation is suspected, purify the compound or use a fresh lot. 3. Characterize the activity of any major degradants if possible. |
Quantitative Stability Data (Illustrative Examples)
The following data is for illustrative purposes to demonstrate expected trends, as specific data for this compound is not available.
Table 1: Illustrative Forced Degradation of this compound
| Stress Condition | Duration | % Degradation (Illustrative) | Major Degradants Observed (Hypothetical) |
| 0.1 M HCl | 24 hours | ~ 5% | Minor hydrolysis/rearrangement products |
| 0.1 M NaOH | 24 hours | < 2% | Minimal degradation |
| 3% H₂O₂ (Oxidative) | 8 hours | ~ 15% | N-oxide, hydroxylamine derivatives[5][6] |
| Heat (80°C in solution) | 48 hours | ~ 8% | Oxidative and thermal rearrangement products |
| Photolytic (ICH Q1B) | 24 hours | ~ 20% | Complex mixture of photo-oxidation products[8] |
Table 2: Illustrative Solution Stability in Acetonitrile at Room Temperature
| Time Point | % Remaining (Protected from Light) | % Remaining (Exposed to Ambient Light) |
| 0 hours | 100% | 100% |
| 8 hours | 99.5% | 97.2% |
| 24 hours | 98.8% | 92.5% |
| 48 hours | 97.5% | 85.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding a molecule's intrinsic stability.[9][10]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[8]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[8]
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analytical Method: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 2.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify major degradation peaks for further characterization.
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating method is crucial to separate the parent compound from its degradation products.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-22 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for experimental inconsistencies.
References
- 1. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijrpp.com [ijrpp.com]
- 7. fiveable.me [fiveable.me]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-(3-Ethylphenyl)naphthalen-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of N-(3-Ethylphenyl)naphthalen-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
While specific experimental data for this compound is limited, we can infer its properties from the closely related compound, N-phenylnaphthalen-1-amine. N-phenylnaphthalen-1-amine is a white to slightly yellowish crystalline solid.[1][2][3][4] It is expected that this compound will present a similar appearance.
Q2: What is a suitable solvent for the crystallization of this compound?
Based on the solubility profile of N-phenylnaphthalen-1-amine, which is soluble in ethanol, ether, benzene, acetone, and chloroform, and insoluble in water, a good starting point for solvent screening would be alcohols like ethanol or a hydrocarbon/alcohol mixture.[1][2][3][5] A common purification method for N-phenylnaphthalen-1-amine is crystallization from ethanol, petroleum ether, or a mixture of benzene and ethanol.[1]
Q3: What is the expected melting point of pure this compound?
The reported melting point for the parent compound, N-phenylnaphthalen-1-amine, is in the range of 60-62 °C.[1][6] The addition of an ethyl group to the phenyl ring may slightly alter the melting point. A sharp melting point range close to this value after crystallization would be indicative of high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not supersaturated (too much solvent).- Cooling is too rapid.- Insufficient nucleation sites. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.- Induce Nucleation: - Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of this compound, if available. - Cool the solution to a lower temperature in an ice-salt bath. |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooled too quickly.- High concentration of impurities. | - Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a Lower-Boiling Point Solvent: If "oiling out" persists, consider switching to a solvent with a lower boiling point.- Solvent Mixture: Try a solvent mixture where the compound has slightly lower solubility at the boiling point. |
| Low Crystal Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration. | - Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals.- Minimize Premature Crystallization: Use a heated funnel during hot filtration and use a minimum amount of hot solvent for rinsing.- Thorough Transfer: Ensure all crystals are transferred from the flask to the filter by rinsing the flask with a small amount of cold solvent. |
| Colored Crystals | - Presence of colored impurities. | - Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
| Crystals are too small | - Crystallization occurred too rapidly. | - Slower Cooling: Ensure the solution cools slowly and undisturbed. Insulating the flask can help.- Use a different solvent or solvent system: A solvent in which the compound is slightly more soluble at room temperature may promote slower crystal growth. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is a general guideline and may require optimization based on the specific properties of your sample.
1. Solvent Selection:
-
Place a small amount of your crude this compound in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.
-
A good solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask.
5. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
7. Drying:
-
Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Protocol 2: Mixed Solvent Recrystallization
This method is useful if no single solvent provides the desired solubility characteristics.
1. Solvent Pair Selection:
-
Choose a "soluble" solvent in which this compound is readily soluble at room temperature.
-
Choose a "miscible non-solvent" in which the compound is insoluble or poorly soluble, and that is miscible with the "soluble" solvent. A common pair is ethanol and water.
2. Dissolution:
-
Dissolve the crude product in the minimum amount of the hot "soluble" solvent.
3. Addition of Non-Solvent:
-
While the solution is hot, add the "miscible non-solvent" dropwise until the solution becomes slightly cloudy (turbid), indicating the saturation point.
-
If too much non-solvent is added, add a small amount of the hot "soluble" solvent until the solution becomes clear again.
4. Crystallization, Isolation, Washing, and Drying:
-
Follow steps 5-7 from Protocol 1. Use a cold mixture of the two solvents for washing the crystals.
Visualizations
Experimental Workflow: Single Solvent Recrystallization
Caption: Workflow for single solvent recrystallization.
Troubleshooting Logic: No Crystal Formation
Caption: Decision tree for troubleshooting lack of crystal formation.
References
- 1. N-Phenyl-1-naphthylamine | 90-30-2 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Phenyl-1-naphthylamine | 90-30-2 | Benchchem [benchchem.com]
- 5. China N-Phenyl-1-naphthylamine CAS 90-30-2 factory and manufacturers | Unilong [unilongmaterial.com]
- 6. N-Phenyl-1-naphthylamine, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: Purification of N-(3-Ethylphenyl)naphthalen-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(3-Ethylphenyl)naphthalen-1-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in a crude sample of this compound synthesized via Buchwald-Hartwig amination?
A1: The most probable impurities include:
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Unreacted Starting Materials: Naphthalen-1-amine and the aryl halide (e.g., 1-bromo-3-ethylbenzene or 1-iodo-3-ethylbenzene).
-
Catalyst Residues: Palladium-based catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and their decomposition products.
-
Ligand-Related Impurities: Unreacted phosphine ligands (e.g., BINAP, Xantphos) and their oxides.
-
Homocoupling Products: Biphenyl derivatives formed from the aryl halide.
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Solvent and Base Residues: Residual high-boiling point solvents (e.g., toluene, dioxane) and the base used in the reaction (e.g., sodium tert-butoxide, cesium carbonate).
Q2: My TLC plate shows significant streaking of the product spot. What is causing this and how can I fix it?
A2: Streaking of amines on silica gel TLC plates is a common issue caused by the acidic nature of the silica, which interacts strongly with the basic amine.[1] This can lead to poor separation and inaccurate Rf values.
Troubleshooting:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (Et₃N) to the mobile phase.[1] This neutralizes the acidic sites on the silica, minimizing the strong interaction with your amine product.
-
Alternative Stationary Phase: Consider using TLC plates coated with a less acidic stationary phase, such as neutral alumina or amine-functionalized silica.
Q3: During column chromatography, my product is eluting very slowly or not at all, even with a high polarity eluent.
A3: This is likely due to strong adsorption of the basic amine product to the acidic silica gel stationary phase.
Troubleshooting:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with the initial eluent containing 1-2% triethylamine. This will help to neutralize the silica gel.
-
Use a Modified Stationary Phase: For routine purification of basic amines, it is highly recommended to use an amine-functionalized silica gel column.[1] This will significantly improve the chromatography by reducing tailing and strong adsorption.
-
Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, consider using reversed-phase chromatography with a C18 column. Eluting with a mobile phase at a higher pH (e.g., using a buffer or adding a small amount of a base like triethylamine to a water/acetonitrile or water/methanol mixture) will ensure the amine is in its neutral, less polar form, allowing for better retention and separation.
Q4: After column chromatography, I still see traces of palladium catalyst in my product. How can I remove it?
A4: Palladium residues can often be challenging to remove completely by standard chromatography.
Troubleshooting:
-
Scavenging Resins: Treat a solution of your product with a palladium scavenger resin. These are commercially available resins with functional groups that chelate palladium, allowing for its removal by simple filtration.
-
Aqueous Washes: In some cases, washing a solution of the crude product with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to remove palladium salts.
-
Recrystallization: A final recrystallization step can be very effective in removing residual palladium and other impurities.
Q5: What is a good starting point for developing a recrystallization procedure for this compound?
A5: For aromatic amines, a good starting point is to test solvent systems of varying polarities.
Troubleshooting & Protocol Development:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates for single-solvent recrystallization will show low solubility at room temperature and high solubility when heated. Common solvents to screen include hexanes, ethanol, methanol, isopropanol, ethyl acetate, and toluene.
-
Mixed-Solvent Systems: If a suitable single solvent is not found, try a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. A common combination is ethanol/water or ethyl acetate/hexanes.
-
Acid-Base Manipulation: For stubborn cases, you can dissolve the amine in a dilute acidic solution (e.g., aqueous HCl), treat with activated carbon to remove colored impurities, filter, and then re-precipitate the free amine by carefully adding a base (e.g., NaOH or NH₄OH).[2] The precipitated solid can then be collected and further purified by recrystallization from a suitable organic solvent.
Data Presentation
Table 1: Expected Purity of this compound with Different Purification Methods.
| Purification Method | Typical Purity Achieved | Notes |
| Crude Product | 50-85% | Purity is highly dependent on reaction conversion and work-up. |
| Column Chromatography (Silica Gel with Et₃N) | 90-98% | Effective at removing baseline impurities and unreacted starting materials. May not completely remove closely eluting byproducts. |
| Column Chromatography (Amine-Functionalized Silica) | >98% | Often provides superior separation for basic amines, reducing tailing and improving resolution. |
| Recrystallization | >99% | Excellent for removing minor impurities and achieving high analytical purity, provided a suitable solvent system is found. |
| Combined Chromatography and Recrystallization | >99.5% | The combination of these techniques is often required to obtain highly pure material suitable for pharmaceutical applications. |
Note: The purity values are estimates and can vary depending on the specific experimental conditions and the nature of the impurities present.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with Triethylamine
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, homogenous bed.
-
Equilibration: Elute the packed column with at least 3-5 column volumes of the initial mobile phase containing 1% (v/v) triethylamine.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dry, impregnated silica to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the product.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the impure this compound and a small amount of a suitable solvent (e.g., isopropanol).
-
Heating: Heat the mixture on a hot plate with stirring until the solid dissolves completely. If it does not dissolve, add a minimum amount of additional solvent until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A logic diagram for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of N-(3-Ethylphenyl)naphthalen-1-amine and Related Diarylamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-(3-Ethylphenyl)naphthalen-1-amine and structurally similar diarylamines. The guidance primarily focuses on challenges associated with the widely used Buchwald-Hartwig amination reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diarylamines. For each problem, potential causes and recommended solutions are provided in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Question: My Buchwald-Hartwig amination reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low or no product yield in a Buchwald-Hartwig amination is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inert Atmosphere and Reagent Purity: The palladium catalyst, especially in its active Pd(0) form, is highly sensitive to oxygen. Ensure that the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). All reagents, including the solvent, amine, and aryl halide, should be of high purity and anhydrous. The use of unopened anhydrous solvents is recommended.
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical and substrate-dependent.[1][2] For the coupling of naphthalen-1-amine with an aryl halide, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.[2] Consider screening a variety of ligands to find the optimal one for your specific substrates.[3] Pre-formed palladium catalysts can also be used and are often more stable.
-
Base Selection and Solubility: The base plays a crucial role in the catalytic cycle. While strong, insoluble inorganic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used, they can pose challenges on a larger scale due to poor solubility and handling difficulties.[3][4] Consider using a soluble, functional group-tolerant organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3][4]
-
Reaction Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. A typical temperature range for Buchwald-Hartwig reactions is 80-120°C.
-
Problem 2: Formation of Impurities and Side Products
-
Question: My reaction mixture shows the formation of significant impurities alongside the desired diarylamine product. What are these impurities and how can I minimize their formation?
-
Answer: The formation of impurities is a frequent challenge. Common side products in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and the formation of diarylated amines.
-
Hydrodehalogenation: This side reaction, where the aryl halide is converted to the corresponding arene, can compete with the desired amination. This is often caused by the presence of water or other protic sources. Ensuring strictly anhydrous conditions can help minimize this side reaction.
-
Diarylation: The formation of a diarylated amine can occur, especially with primary amines. This can sometimes be controlled by adjusting the stoichiometry of the reactants, using a slight excess of the amine.
-
Purification: Purification of the crude product is often necessary to remove impurities. Column chromatography on silica gel is a common method for isolating the desired diarylamine.[5][6][7][8]
-
Problem 3: Difficulties in Product Purification
-
Question: I am struggling to purify the this compound product. What are the best practices for purification?
-
Answer: The purification of diarylamines can be challenging due to the potential for residual palladium catalyst and the similar polarity of byproducts.
-
Column Chromatography: As mentioned, flash column chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate) is the most common purification technique.[7]
-
Removal of Palladium Residues: Residual palladium in the final product is a major concern, especially in pharmaceutical applications.[6] Several methods can be employed to remove palladium, including treatment with activated carbon, silica-based metal scavengers, or aqueous washes with reagents that can complex with palladium.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method to obtain a highly pure compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing diarylamines like this compound is the palladium-catalyzed Buchwald-Hartwig amination.[9][10] This reaction involves the cross-coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.[11]
Q2: What are the key scale-up challenges for the Buchwald-Hartwig amination?
Scaling up the Buchwald-Hartwig amination presents several challenges:
-
Use of Insoluble Bases: Harsh, insoluble inorganic bases can lead to poor mixing and difficult handling on a large scale.[3][4]
-
Catalyst Cost and Loading: Palladium catalysts and specialized phosphine ligands can be expensive, making low catalyst loadings a priority for cost-effective scale-up.[3]
-
Air and Moisture Sensitivity: The need for strictly anhydrous and oxygen-free conditions can be challenging to maintain in large-scale reactors.
-
Product Purification: Removing residual palladium to meet regulatory requirements for active pharmaceutical ingredients (APIs) is a critical and often difficult step.[6]
Q3: Are there alternative, more "green" synthesis routes for diarylamines?
Yes, research is ongoing to develop more environmentally friendly methods for diarylamine synthesis. Some alternatives to palladium-catalyzed reactions include:
-
Copper-catalyzed Ullmann Condensation: This is a classic method, though it often requires harsh reaction conditions.
-
C-H Activation/Amination: Direct C-H amination is an emerging field that avoids the need for pre-functionalized aryl halides.[6][8]
-
Use of More Sustainable Metals: Research is exploring the use of more abundant and less toxic metals like nickel or iron as catalysts.[11]
Data Presentation
Table 1: Common Troubleshooting Scenarios in Diarylamine Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst | Ensure inert atmosphere; use high-purity, anhydrous reagents. |
| Suboptimal ligand | Screen a variety of bulky, electron-rich phosphine ligands.[2][3] | |
| Inefficient base | Consider using a soluble organic base like DBU.[3][4] | |
| Impurity Formation | Hydrodehalogenation | Ensure strictly anhydrous reaction conditions. |
| Diarylation of amine | Adjust stoichiometry; use a slight excess of the amine. | |
| Purification Issues | Residual palladium | Treat with activated carbon or metal scavengers.[6] |
| Co-eluting impurities | Optimize column chromatography conditions; consider crystallization. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
Disclaimer: This is a general guideline. Specific conditions should be optimized for the synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1-bromonaphthalene or 1-chloronaphthalene), the amine (3-ethylaniline), the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu or DBU).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Deactivation in N-(3-Ethylphenyl)naphthalen-1-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of N-(3-Ethylphenyl)naphthalen-1-amine. The primary synthetic route considered is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound where catalyst deactivation is a concern?
A1: The most prevalent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of naphthalen-1-amine with a 3-ethylphenyl halide (e.g., 1-bromo-3-ethylbenzene or 1-chloro-3-ethylbenzene).[1][2] This reaction is highly efficient but can be susceptible to catalyst deactivation, leading to incomplete conversion and reduced yields.
Q2: What are the primary causes of palladium catalyst deactivation in this reaction?
A2: Catalyst deactivation in the Buchwald-Hartwig amination of naphthalen-1-amine can stem from several factors:
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Formation of Off-Cycle Pd Complexes: The amine substrate or product can displace the phosphine ligand, forming catalytically inactive or dormant palladium complexes.[3][4]
-
Reduction to Palladium Black: The Pd(II) active species can be reduced to Pd(0) nanoparticles (palladium black), which have lower catalytic activity.[5]
-
Ligand Degradation: The phosphine ligands, particularly electron-rich and sterically hindered ones, can undergo degradation under the reaction conditions.
-
Product Inhibition: The this compound product may coordinate to the palladium center, inhibiting further catalytic cycles.
-
β-Hydride Elimination: This is a potential side reaction that can compete with the desired reductive elimination, leading to the formation of byproducts and catalyst deactivation.[6]
Q3: How can I minimize catalyst deactivation?
A3: Several strategies can be employed to mitigate catalyst deactivation:
-
Ligand Selection: The use of sterically bulky and electron-rich phosphine ligands, such as biarylphosphines (e.g., XPhos, RuPhos, BrettPhos), can stabilize the catalytic species and promote the desired reductive elimination.[7]
-
Reaction Conditions Optimization: Careful control of temperature, reaction time, and base selection is crucial. Using a weaker base or optimizing the base-to-substrate ratio can sometimes prevent catalyst decomposition.
-
Use of Precatalysts: Well-defined palladium precatalysts can offer better stability and activity compared to generating the active catalyst in situ.
-
Inert Atmosphere: Strict adherence to an inert atmosphere (e.g., argon or nitrogen) is essential to prevent oxidation of the catalyst.
Q4: Are there any signs that my catalyst is deactivating during the reaction?
A4: Yes, common indicators of catalyst deactivation include:
-
Stalling of the reaction before reaching full conversion of the limiting reagent.
-
A noticeable change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black).
-
The need for higher catalyst loading or elevated temperatures to achieve the desired conversion compared to literature precedents for similar reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Catalyst Deactivation | • Switch Ligand: Try a more robust, sterically hindered biarylphosphine ligand (e.g., XPhos, AdBrettPhos).• Lower Temperature: High temperatures can accelerate catalyst decomposition. Attempt the reaction at a lower temperature for a longer duration.• Change Base: Strong bases can sometimes promote catalyst deactivation. Screen alternative bases such as Cs₂CO₃ or K₃PO₄.• Use a Precatalyst: Employ a well-defined palladium precatalyst to ensure the formation of the active catalytic species. |
| Poor Catalyst/Ligand Quality | • Use fresh, high-purity catalyst and ligand. Store phosphine ligands under an inert atmosphere to prevent oxidation. | |
| Insufficiently Inert Atmosphere | • Ensure all glassware is thoroughly dried and the reaction is set up under a robust inert atmosphere (argon or nitrogen). Degas the solvent prior to use. | |
| Reaction Stalls Mid-Way | Product Inhibition | • Dilute the Reaction: Lowering the concentration of reactants and products may reduce inhibition.• Incremental Substrate Addition: Add the limiting reagent in portions to keep its concentration and the subsequent product concentration lower throughout the reaction. |
| Formation of Inactive Pd Species | • Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio. An excess of ligand can sometimes stabilize the catalyst, but too much can also inhibit the reaction. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Agglomeration | • Stabilizing Ligands: Ensure the chosen ligand is capable of stabilizing the palladium nanoparticles and preventing aggregation.• Lower Catalyst Loading: High concentrations of the catalyst can sometimes lead to agglomeration. |
| Byproduct Formation (e.g., from β-Hydride Elimination) | Unfavorable Reaction Kinetics | • Ligand Modification: Use ligands designed to accelerate reductive elimination over β-hydride elimination.[6] Bidentate ligands can sometimes suppress this side reaction.• Temperature Adjustment: Lowering the reaction temperature may favor the desired C-N bond formation. |
Data Presentation
Table 1: Effect of Ligand and Base on a Model Buchwald-Hartwig Amination of Naphthalen-1-amine with an Aryl Bromide *
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu | Toluene | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (2.5) | NaOtBu | Toluene | 100 | 12 | >95 |
| 3 | Pd₂(dba)₃ (1) | P(o-tol)₃ (3) | NaOtBu | Toluene | 100 | 24 | <20 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 85 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | tBuOH | 90 | 18 | 92 |
*This table is a representative example based on typical conditions for Buchwald-Hartwig aminations and is intended for illustrative purposes. Actual results for the synthesis of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalysts in the Synthesis of this compound
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.025 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add naphthalen-1-amine (1.2 mmol), 1-bromo-3-ethylbenzene (1.0 mmol), and anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Analyze the crude product to determine conversion and yield.
Protocol 2: Procedure for Catalyst Reactivation
In cases where catalyst deactivation is suspected to be due to the formation of inactive Pd(0) species, a reactivation procedure can be attempted, although re-optimizing the reaction conditions is often a more practical approach.
-
Caution: This procedure should be carried out with extreme care in a well-ventilated fume hood.
-
After a reaction has stalled, cool the mixture to room temperature.
-
Under a positive flow of argon, carefully add a mild oxidant (e.g., a small amount of benzoquinone) to the reaction mixture.
-
Stir for a short period (e.g., 15-30 minutes) at room temperature.
-
Re-heat the reaction to the desired temperature and monitor for any further conversion. Note that this method may lead to the formation of other byproducts.
Visualizations
Caption: Catalytic cycle and common deactivation pathways in Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
- 1. research.rug.nl [research.rug.nl]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
How to increase the purity of N-(3-Ethylphenyl)naphthalen-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of N-(3-Ethylphenyl)naphthalen-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Buchwald-Hartwig amination?
A1: The most common impurities include unreacted starting materials such as naphthalen-1-amine and 3-ethyl-halobenzene (or triflate), residual palladium catalyst, phosphine ligands (or their oxides), and byproducts from homo-coupling of the starting materials.
Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration is often due to the presence of oxidized impurities or residual palladium catalyst. Passing the material through a short plug of silica gel or activated carbon can often remove these colored impurities. If the discoloration persists, recrystallization or flash column chromatography may be necessary.
Q3: I am observing significant peak tailing when analyzing my sample by HPLC. What could be the reason?
A3: Peak tailing for basic compounds like this compound on standard silica-based C18 columns is common due to interactions with residual acidic silanol groups on the stationary phase. To mitigate this, consider using a base-deactivated column or adding a small amount of a basic modifier, such as triethylamine (0.1%), to the mobile phase.
Q4: Can I use normal phase flash chromatography to purify this compound?
A4: Yes, but with caution. Aromatic amines can interact strongly with the acidic silica gel, leading to streaking, low recovery, and even degradation. It is highly recommended to use silica gel deactivated with a base like triethylamine or to use an amine-functionalized silica column.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Low Purity After Flash Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of product with a non-polar impurity. | Inappropriate solvent system. | Increase the polarity of the eluent gradually (gradient elution). A common solvent system is a gradient of ethyl acetate in hexanes. |
| Product streaking on the column and broad fractions. | Interaction of the basic amine with acidic silica gel. | 1. Deactivate the silica gel by pre-treating it with a solvent mixture containing 1-3% triethylamine.[1]2. Use an amine-functionalized silica gel column.3. Add 0.5-1% triethylamine to the eluent. |
| Presence of palladium catalyst (black/grey residue) in the purified product. | Inefficient removal of the catalyst during workup. | 1. Filter the crude reaction mixture through a pad of Celite® before concentration.2. Perform a liquid-liquid extraction with an aqueous solution of a chelating agent like thiourea or sodium sulfide. |
| Product appears to be degrading on the column. | The compound is sensitive to the acidity of the silica gel. | Use a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel. |
Problem 2: Difficulty in Achieving Crystallization for Recrystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal. | 1. Re-heat the solution to dissolve the oil, then allow it to cool more slowly.2. Add a small amount of a "poorer" solvent (an anti-solvent in which the compound is less soluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. A common solvent combination for aromatic compounds is ethanol/water or toluene/hexanes.[2][3] |
| No crystals form even after cooling and scratching the flask. | The solution is not saturated enough, or the compound is highly soluble in the chosen solvent. | 1. Reduce the volume of the solvent by evaporation.2. Add a seed crystal of the pure compound.3. Try a different solvent or solvent system. Good starting points for aromatic amines are ethanol, methanol, or mixtures like ethyl acetate/hexanes.[2][4] |
| The resulting crystals are of low purity. | Impurities are co-crystallizing with the product. The cooling was too rapid, trapping impurities. | 1. Ensure the solution is not supersaturated with impurities.2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.3. Wash the collected crystals with a small amount of cold recrystallization solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification
This protocol is designed for the purification of a crude reaction mixture from a Buchwald-Hartwig amination.
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 98:2 hexanes:ethyl acetate) containing 1% triethylamine.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Wash the packed column with two column volumes of the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate with 1% triethylamine).
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to elute the product.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Product Isolation:
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Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
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In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes).
-
A good solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Dissolution:
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In a larger flask, dissolve the bulk of the impure solid in the minimum amount of the chosen hot solvent.
-
-
Decolorization (if necessary):
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If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot filter the solution to remove the carbon.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 3: HPLC Analysis for Purity Assessment
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or 0.1% triethylamine to improve peak shape).
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Gradient: Start with a lower concentration of acetonitrile (e.g., 40%) and ramp up to a higher concentration (e.g., 95%) over 15-20 minutes.
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Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Data Presentation
Table 1: Representative ¹H NMR Data for N-Aryl-naphthalen-1-amines
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | NH Proton (ppm) |
| N-Phenylnaphthalen-1-amine | 6.88-7.96 (m, 12H) | - | 5.84 (s, 1H)[5] |
| This compound (Expected) | ~6.8-8.0 (m, 11H) | ~2.6 (q, 2H), ~1.2 (t, 3H) | ~5.8-6.0 (s, 1H) |
Table 2: Typical HPLC Retention Times for Purity Analysis
| Compound | Retention Time (min) |
| Naphthalen-1-amine | ~5.2 |
| 3-Ethyl-bromobenzene | ~12.5 |
| This compound | ~14.8 |
| Phosphine Oxide | ~8.9 |
Note: Retention times are approximate and will vary depending on the exact HPLC conditions.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: N-Arylation of Naphthalen-1-amine
Welcome to the technical support center for the N-arylation of naphthalen-1-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during the N-arylation of naphthalen-1-amine, a key reaction in the synthesis of various valuable compounds.
FAQ 1: My N-arylation of naphthalen-1-amine is giving a low yield. What are the potential causes and how can I improve it?
Low yields in the N-arylation of naphthalen-1-amine can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or competing side reactions. A systematic approach to troubleshooting is often the most effective strategy.
Troubleshooting Steps:
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Re-evaluate Your Catalyst System: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like naphthalen-1-amine, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[1][2]
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Optimize the Base and Solvent: The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst.[2] The solvent can influence the solubility of the reactants and the stability of the catalytic species. A screening of different bases and solvents is highly recommended.
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Check for Reactant Purity: Impurities in the naphthalen-1-amine, aryl halide, or solvent can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and degassed.
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Control the Reaction Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. It is imperative to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]
Experimental Protocol: Screening of Reaction Conditions
A general procedure for screening different catalysts, ligands, bases, and solvents is provided below. This should be performed on a small scale to identify the optimal conditions for your specific substrates.
Materials:
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Naphthalen-1-amine
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Aryl halide (e.g., aryl bromide, aryl iodide)
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Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
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Phosphine ligand (e.g., XPhos, SPhos, BINAP)
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Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
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Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
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Schlenk tube or similar reaction vessel
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Inert atmosphere (argon or nitrogen)
Procedure:
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To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand under an inert atmosphere.
-
Add the naphthalen-1-amine, aryl halide, and base to the tube.
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Add the anhydrous, degassed solvent via syringe.
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Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
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Monitor the reaction progress by TLC or GC/LC-MS.
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Upon completion, cool the reaction to room temperature, quench appropriately, and purify by column chromatography.
The following diagram illustrates a logical workflow for troubleshooting low yields.
References
Technical Support Center: Reaction Monitoring of N-(3-Ethylphenyl)naphthalen-1-amine by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the synthesis of N-(3-Ethylphenyl)naphthalen-1-amine, typically via a Buchwald-Hartwig amination reaction, using Thin-Layer Chromatography (TLC).
Experimental Protocols
General Protocol for TLC Monitoring of the Reaction
A common method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This protocol outlines the steps to monitor the reaction's progress.
1. Preparation of the TLC Chamber:
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Pour the chosen solvent system (eluent) into a developing chamber to a depth of about 0.5 cm.[3]
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To ensure the chamber is saturated with solvent vapors, you can line a portion of the inside with filter paper.[4]
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Cover the chamber and allow it to stand while you prepare the TLC plate.[4]
2. Spotting the TLC Plate:
-
Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate.[5]
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Prepare dilute solutions of your starting materials (naphthalen-1-amine and the aryl halide, e.g., 1-ethyl-3-iodobenzene) and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[4]
-
Using separate capillary tubes, spot small amounts of the following on the baseline:
-
Lane 1: Naphthalen-1-amine (starting material).
-
Lane 2: A "co-spot" containing both starting materials and the reaction mixture.
-
Lane 3: The reaction mixture at a specific time point (e.g., t = 0, 1h, 2h).
-
Lane 4: The aryl halide (starting material).
-
3. Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[3]
-
Immediately remove the plate and, with a pencil, mark the position of the solvent front.[3]
4. Visualization:
-
Dry the TLC plate completely.
-
First, view the plate under a UV lamp (254 nm). Aromatic compounds will often appear as dark spots against the fluorescent background.[6][7] Circle any visible spots with a pencil.[6]
-
For more specific visualization or for compounds that are not UV-active, use a chemical stain.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose oxidative stain that visualizes most organic compounds as yellow-brown spots on a purple background.[8]
-
Ninhydrin Stain: This stain is particularly useful for visualizing the primary amine starting material (naphthalen-1-amine), which will typically appear as a colored spot (often purple or pink).[8][9] The product, a secondary amine, may stain a faint yellow or not at all.[5]
-
p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different compounds upon heating.[10]
-
Troubleshooting and FAQs
Q1: Why are the spots for my starting amine or product streaking on the TLC plate?
A: Streaking is a common issue when working with amines on silica gel plates.[4] This is often due to the basic nature of the amine interacting strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.1–2.0% triethylamine (Et₃N) or 1–10% ammonia in methanol is added to the solvent system to improve spot shape.[3][11] Streaking can also be caused by overloading the sample; try spotting a more dilute solution.[12]
Q2: My spots are not moving from the baseline (Rf is too low). What should I do?
A: An Rf value near zero indicates that your compounds are too polar for the current solvent system and are strongly adsorbed to the stationary phase.[13]
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Solution: You need to increase the polarity of your eluent.[5] For a common ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.[13] For example, if a 10:90 ethyl acetate/hexane mixture results in low Rf values, try a 20:80 or 30:70 mixture.
Q3: All my spots are running near the solvent front (Rf is too high). How can I fix this?
A: High Rf values suggest your eluent is too polar, causing the compounds to travel with the solvent front instead of separating on the stationary phase.[14]
-
Solution: Decrease the polarity of your eluent.[3] In an ethyl acetate/hexane system, increase the proportion of the non-polar solvent, hexane. For instance, if a 50:50 mixture gives high Rf values, try a 30:70 or 20:80 mixture.
Q4: I can't see any spots on my TLC plate after development. What are the possible reasons?
A: This can happen for several reasons:
-
The sample is too dilute: Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.
-
The compound is not UV-active: Not all compounds are visible under UV light. Always follow up with a chemical stain like potassium permanganate, which visualizes a wide range of functional groups.[8]
-
The compound is volatile: The compound may have evaporated from the plate, especially if excessive heat was used for drying or visualization.
-
The solvent level was too high: If the initial solvent level in the chamber is above the baseline, your spotted samples will dissolve into the solvent pool instead of traveling up the plate.
Q5: How do I interpret the TLC plate to know if my reaction is complete?
A: A successful reaction is indicated by the consumption of the starting materials and the appearance of a new spot for the product. On a properly developed TLC plate:
-
The spot corresponding to the limiting starting material (e.g., naphthalen-1-amine) should diminish in intensity over time and ideally disappear completely.
-
A new spot, corresponding to the this compound product, will appear. This product is generally less polar than the starting naphthalen-1-amine and will therefore have a higher Rf value.
-
The co-spot lane helps to distinguish the product spot from the starting material spots.
Q6: What are potential side products I might see on the TLC plate?
A: In Buchwald-Hartwig aminations, a common side reaction is the hydrodehalogenation of the aryl halide starting material, which results in the formation of an arene (in this case, ethylbenzene).[15] This side product is very non-polar and will likely have a very high Rf value, running close to the solvent front.
Data Presentation: TLC Parameters
| Component | Expected Relative Polarity | Expected Relative Rf Value | Recommended Starting Solvent System | Visualization Methods |
| 1-Ethyl-3-halobenzene | Low | High | 10-30% Ethyl Acetate in Hexane | UV Light, KMnO₄ Stain |
| This compound (Product) | Medium | Intermediate | 10-30% Ethyl Acetate in Hexane | UV Light, KMnO₄ Stain |
| Naphthalen-1-amine | High | Low | 10-30% Ethyl Acetate in Hexane | UV Light, KMnO₄ Stain, Ninhydrin Stain |
Note: Optimal solvent ratios should be determined experimentally. An ideal system will give an Rf value of ~0.2-0.4 for the product.[3] For amines, adding 0.1-1% triethylamine to the eluent is often beneficial.[16]
Visualizations
TLC Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Troubleshooting TLC Separation Issues
Caption: Troubleshooting guide for common TLC separation issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TLC stains [reachdevices.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. rsc.org [rsc.org]
- 11. aga-analytical.com.pl [aga-analytical.com.pl]
- 12. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: N-(3-Ethylphenyl)naphthalen-1-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Ethylphenyl)naphthalen-1-amine. The following sections detail potential byproduct formation, analytical methodologies, and solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and modern method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction offers high functional group tolerance and generally good yields. An older, alternative method is the Ullmann condensation, which typically requires harsher reaction conditions, including high temperatures and stoichiometric amounts of copper.[2]
Q2: I am observing a significant amount of 3-ethylbenzene in my reaction mixture. What is the likely cause?
A2: The presence of 3-ethylbenzene is a strong indicator of a common side reaction in the Buchwald-Hartwig amination known as hydrodehalogenation.[1][3] This occurs when the aryl halide (1-bromo-3-ethylbenzene or 1-iodo-3-ethylbenzene) is reduced instead of coupling with naphthalen-1-amine. This side reaction is often competitive with the desired C-N bond formation.
Q3: My reaction yield is consistently low. What are the potential reasons?
A3: Low yields in the Buchwald-Hartwig synthesis of this compound can stem from several factors:
-
Suboptimal Catalyst/Ligand System: The choice of palladium precursor and phosphine ligand is critical. Sterically hindered and electron-rich ligands are often necessary to promote reductive elimination of the product over side reactions.[4][5]
-
Inefficient Base: The base plays a crucial role in the catalytic cycle. A base that is too weak may not efficiently deprotonate the amine, while an inappropriate strong base can promote side reactions.[6][7]
-
Poor Solubility: The insolubility of reactants or intermediates can significantly hinder the reaction rate.[6]
-
Catalyst Deactivation: The presence of impurities or incompatible functional groups can poison the palladium catalyst.[7]
-
Competing Side Reactions: As mentioned in Q2, hydrodehalogenation can be a major pathway that consumes the starting material.[1][3]
Q4: I am seeing a higher molecular weight byproduct in my mass spectrometry analysis. What could it be?
A4: A higher molecular weight byproduct could be the result of diarylation, leading to the formation of N-(3-ethylphenyl)-N-(naphthalen-1-yl)naphthalen-1-amine or N,N-bis(3-ethylphenyl)naphthalen-1-amine. While modern ligands are designed to be selective for monoarylation, this can still occur, particularly with certain catalyst systems or if the reaction conditions are not optimized.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| High levels of 3-ethylbenzene byproduct (Hydrodehalogenation) | The rate of β-hydride elimination is competitive with or faster than reductive elimination.[1] | 1. Change the Ligand: Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine ligand) to sterically hinder β-hydride elimination and accelerate reductive elimination.[3][4] 2. Modify the Base: Use a different non-nucleophilic strong base. The choice of base can influence the equilibrium between the desired catalytic intermediates and those leading to side products.[6] 3. Lower Reaction Temperature: This may disproportionately slow the rate of the side reaction compared to the desired coupling. |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.[7] 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrates.[5] 3. Inappropriate Solvent: Poor solubility of one of the reactants.[6] | 1. Use a Pd(0) Source or a Pre-catalyst: Consider using a Pd(0) source like Pd₂(dba)₃ or a commercially available pre-catalyst that readily forms the active catalytic species. 2. Screen Different Ligands: Experiment with a variety of phosphine ligands with different steric and electronic properties.[4] 3. Change the Solvent: Use a solvent known to be effective for Buchwald-Hartwig reactions, such as toluene, dioxane, or THF, ensuring all components are soluble at the reaction temperature.[6][7] |
| Formation of Multiple Unidentified Byproducts | 1. Reaction Temperature is Too High: This can lead to ligand degradation or other undesired side reactions. 2. Presence of Oxygen: Oxygen can lead to the oxidation of phosphine ligands and deactivation of the catalyst. 3. Wet Solvent or Reagents: Water can lead to the formation of phenolic byproducts from the aryl halide.[8][10] | 1. Optimize Reaction Temperature: Run a temperature screen to find the optimal balance between reaction rate and byproduct formation. 2. Ensure Inert Atmosphere: Use standard Schlenk techniques or a glovebox to rigorously exclude oxygen from the reaction.[11] 3. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. |
| Difficulty in Product Purification | The product has similar polarity to a byproduct or starting material. | 1. Optimize Chromatography: Develop a more effective column chromatography method by screening different solvent systems (e.g., heptane/ethyl acetate, dichloromethane/methanol). 2. Crystallization: Attempt to purify the product by crystallization from a suitable solvent or solvent mixture.[12][13] 3. Acid/Base Extraction: If applicable, use acid/base washes to remove basic or acidic impurities.[14] |
Quantitative Data Summary
Table 1: Effect of Ligand Choice on Reaction Outcome
| Ligand Type | Expected Yield of this compound | Expected Level of Hydrodehalogenation Byproduct |
| Simple Monodentate Phosphine (e.g., P(t-Bu)₃) | Moderate to High | Moderate |
| Bulky Biarylphosphine (e.g., XPhos, RuPhos) | High to Very High | Low to Very Low |
| Bidentate Phosphine (e.g., BINAP) | Moderate to High | Moderate |
Table 2: Effect of Base on Reaction Outcome
| Base | Expected Reaction Rate | Potential for Side Reactions |
| Sodium tert-butoxide (NaOtBu) | Fast | Moderate (can promote hydrodehalogenation) |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Fast | Moderate |
| Potassium Carbonate (K₂CO₃) | Slow | Low (often used for base-sensitive substrates) |
Experimental Protocols
Protocol 1: HPLC Analysis of Reaction Mixture
This protocol is for the quantitative analysis of the reaction mixture to determine the conversion to this compound and to quantify byproducts.
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the quenched aliquot with 1 mL of acetonitrile.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 254 nm and 280 nm, or a fluorescence detector with an excitation wavelength of 330 nm.[15]
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Identify peaks corresponding to starting materials, product, and byproducts by comparing retention times with known standards.
-
Calculate the relative percentage of each component based on peak area. For accurate quantification, create a calibration curve using a standard of the purified product.
-
Protocol 2: GC-MS Analysis for Byproduct Identification
This protocol is designed to identify the structures of unknown byproducts in the reaction mixture.
-
Sample Preparation:
-
Work up a small portion of the reaction mixture by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute a small aliquot of the dried organic layer with ethyl acetate to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis:
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Competing reaction pathways from a key intermediate.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [escholarship.org]
- 11. rsc.org [rsc.org]
- 12. Design and Synthesis of Three Naphtol Derivatives using the Three Component System : Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 15. osha.gov [osha.gov]
Technical Support Center: N-(3-Ethylphenyl)naphthalen-1-amine Reaction Kinetics Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(3-Ethylphenyl)naphthalen-1-amine, a reaction of significant interest to researchers in drug development and materials science. The guidance provided herein is based on the principles of the Buchwald-Hartwig amination reaction, the premier method for forming C-N bonds with aryl halides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the reaction of naphthalen-1-amine with a 3-ethylphenyl halide (e.g., 1-bromo-3-ethylbenzene or 1-chloro-3-ethylbenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: What are the key components of the Buchwald-Hartwig reaction for this synthesis?
A2: The essential components are:
-
Aryl Halide: 1-Bromo-3-ethylbenzene is often preferred over 1-chloro-3-ethylbenzene due to its higher reactivity.
-
Amine: Naphthalen-1-amine.
-
Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for high efficiency. Examples include XPhos, SPhos, and RuPhos.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.
Q3: Why is my reaction yield consistently low?
A3: Low yields in Buchwald-Hartwig aminations can stem from several factors. Common causes include impure or wet reagents and solvents, catalyst deactivation, inappropriate choice of ligand or base, or suboptimal reaction temperature and time. Refer to the Troubleshooting Guide for detailed solutions.
Q4: What are the likely side products in this reaction?
A4: Potential side products include hydrodehalogenation of the aryl halide (formation of ethylbenzene), diarylation of the amine (formation of bis(3-ethylphenyl)naphthalen-1-amine), and the formation of biaryl compounds from the homocoupling of the aryl halide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | - Ensure the use of a high-purity palladium pre-catalyst. - Prepare the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| 2. Insufficiently strong base. | - Use a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). - Ensure the base is fresh and has been stored under inert conditions. | |
| 3. Inappropriate ligand. | - For sterically hindered couplings, use bulky biaryl phosphine ligands such as XPhos or SPhos. - Optimize the palladium-to-ligand ratio (typically 1:1 to 1:2). | |
| 4. Low reaction temperature. | - Increase the reaction temperature, typically in the range of 80-110 °C. | |
| Formation of Significant Side Products | 1. Hydrodehalogenation of aryl halide. | - Use a less sterically hindered ligand. - Lower the reaction temperature. |
| 2. Diarylation of the amine. | - Use a bulkier ligand to sterically hinder the second arylation. - Adjust the stoichiometry of the amine to be in slight excess. | |
| 3. Homocoupling of aryl halide. | - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Use a pre-catalyst that readily forms the active Pd(0) species. | |
| Inconsistent Results | 1. Variable quality of reagents or solvents. | - Use freshly distilled and degassed solvents. - Ensure all reagents are of high purity and handled under an inert atmosphere. |
| 2. Reaction sensitivity to air or moisture. | - Employ rigorous Schlenk line or glovebox techniques. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
1-Bromo-3-ethylbenzene
-
Naphthalen-1-amine
-
Pd₂(dba)₃ (Palladium pre-catalyst)
-
XPhos (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Anhydrous Toluene (Solvent)
Procedure:
-
To an oven-dried Schlenk tube, add 1-bromo-3-ethylbenzene (1.0 mmol), naphthalen-1-amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the Buchwald-Hartwig amination to synthesize N-aryl naphthalen-1-amines. Note that optimal conditions for this compound should be determined experimentally.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos | NaOtBu | Toluene | 100 | 18 | >95 |
| Pd(OAc)₂ (2) | SPhos | NaOtBu | Dioxane | 100 | 24 | 92 |
| Pd₂(dba)₃ (1) | RuPhos | K₃PO₄ | Toluene | 110 | 24 | 85 |
| Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
Table 2: Effect of Base and Solvent on Yield
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | >95 |
| Pd₂(dba)₃ | XPhos | LiHMDS | Toluene | 100 | 18 | 93 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 24 | 85 |
| Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 20 | 94 |
| Pd₂(dba)₃ | XPhos | NaOtBu | THF | 80 | 24 | 88 |
Visualizations
Validation & Comparative
A Comparative Guide to Naphthalen-1-amine Derivatives: Cytotoxic, Antifungal, and Antimycobacterial Activities
For Researchers, Scientists, and Drug Development Professionals
The naphthalen-1-amine scaffold is a versatile pharmacophore that has given rise to a diverse range of derivatives with significant biological activities. This guide provides an objective comparison of the performance of several classes of naphthalen-1-amine derivatives, supported by experimental data, to aid researchers in drug discovery and development. While specific data for N-(3-Ethylphenyl)naphthalen-1-amine is not extensively available in peer-reviewed literature, this guide focuses on structurally related and well-characterized naphthalen-1-amine derivatives to provide insights into their therapeutic potential.
Comparative Analysis of Biological Activities
The biological activities of naphthalen-1-amine derivatives are heavily influenced by the nature and position of substituents on both the naphthalene core and the amine nitrogen. This section summarizes the cytotoxic, antifungal, and antimycobacterial activities of representative compounds.
Cytotoxic Activity of N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines
A series of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines has demonstrated potent cytotoxic activity against several human cancer cell lines. The substitution on the N-aryl ring plays a crucial role in modulating this activity.
| Compound ID | N-Aryl Substituent | MCF-7 (Breast Cancer) IC50 (µg/mL) | H-460 (Non-small cell lung cancer) IC50 (µg/mL) | SF-268 (CNS Cancer) IC50 (µg/mL) |
| 5a | 4-Methoxy | < 10 | < 10 | < 10 |
| 5b | 4-Methyl | < 10 | < 10 | < 10 |
| 5c | 4-Fluoro | < 10 | < 10 | < 10 |
| 5d | 4-Chloro | < 10 | < 10 | < 10 |
| 5e | Unsubstituted | < 10 | < 10 | < 10 |
Data summarized from a study on diverse α-naphthylamine derivatives, where all tested compounds in this series showed high potency[1].
Antifungal Activity of N-(Pyridinylmethyl)naphthalen-1-amines
N-(pyridinylmethyl)naphthalen-1-amines, considered structural analogues of allylamine antifungal drugs, have been evaluated for their activity against pathogenic fungi. The position of the nitrogen atom in the pyridine ring was found to be a key determinant of their antifungal efficacy.
| Compound ID | Pyridine Isomer | Trichophyton rubrum MIC (µg/mL) |
| 6a | 2-pyridinyl | > 100 |
| 6b | 3-pyridinyl | 25 - 32 |
| 6c | 4-pyridinyl | > 100 |
Data from a study on α-naphthylamine derivatives, highlighting the superior activity of the 3-pyridinyl isomer against Trichophyton rubrum[1].
Antimycobacterial Activity of N-Phenylnaphthalene-1-carboxamides
A series of ring-substituted naphthalene-1-carboxanilides has been investigated for their in vitro activity against Mycobacterium avium subsp. paratuberculosis. The electronic properties of the substituents on the phenyl ring appear to influence the antimycobacterial potency.
| Compound ID | Phenyl Substituent | M. avium subsp. paratuberculosis MIC (µmol/L) |
| 2a | 2-Methoxy | 125 |
| 2b | 3-Methoxy | 62.5 |
| 3b | 3-Methyl | 62.5 |
| 3c | 4-Methyl | 62.5 |
| 4b | 3-Fluoro | 62.5 |
| 4f | 4-(Trifluoromethyl) | 59 |
| Rifampicin | - | 125 |
| Ciprofloxacin | - | 250 |
Data from a study on ring-substituted naphthalene-1-carboxanilides, showing that several derivatives have activity comparable or superior to standard antimycobacterial drugs[2].
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This assay determines the cytotoxicity of compounds based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48 hours.
-
Cell Fixation: Gently wash the cells with PBS, and then fix them by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Procedure:
-
Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., for Trichophyton rubrum, adjust to a final concentration of 1-3 x 10³ CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 96 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes an 80% inhibition of growth compared to the growth control well.
Antimycobacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the MIC of compounds against mycobacterial species.
Procedure:
-
Medium Preparation: Use Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized mycobacterial suspension (e.g., for M. avium subsp. paratuberculosis, adjust to a McFarland standard of 1.0).
-
Inoculation: Inoculate each well with the mycobacterial suspension.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a 90% or greater reduction of growth compared to the control.
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the experimental processes and potential modes of action, the following diagrams are provided.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
While the precise molecular mechanisms for many of the presented derivatives are not fully elucidated, a generalized overview of potential targets is presented below.
Caption: Hypothesized mechanisms of action for antifungal and antimycobacterial naphthalen-1-amine derivatives.
Structure-Activity Relationship (SAR) Insights
-
Cytotoxic N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines: The consistent high potency across different N-aryl substitutions suggests that the core N-[1-(1-naphthyl)but-3-enyl]amine moiety is the primary driver of cytotoxicity. The aryl group may influence pharmacokinetic properties but appears to have a less critical role in the intrinsic cytotoxic activity against the tested cell lines[1].
-
Antifungal N-(Pyridinylmethyl)naphthalen-1-amines: The position of the nitrogen in the pyridine ring is crucial. The enhanced activity of the 3-pyridinyl isomer (compound 6b ) compared to the 2- and 4-pyridinyl isomers points towards specific steric and electronic requirements for interaction with the fungal target, which for allylamine analogues is often squalene epoxidase[1][3].
-
Antimycobacterial N-Phenylnaphthalene-1-carboxamides: The antimycobacterial activity is influenced by the electronic properties of the substituents on the phenyl ring. Electron-neutral or slightly electron-withdrawing substituents at the meta-position appear to be favorable for activity[2]. This suggests that the electronic distribution within the carboxamide linkage and the overall planarity of the molecule are important for its interaction with mycobacterial targets. The mechanism of action for this class of compounds is thought to be multi-targeted[4].
References
- 1. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphtha lenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Fluorescent Properties of N-Aryl Naphthalen-1-amines
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the fluorescent properties of N-aryl naphthalen-1-amines, a class of compounds with significant potential in various scientific and biomedical applications. Their sensitivity to the local environment makes them valuable as fluorescent probes in biological systems and material science. This document summarizes key quantitative data, details experimental protocols for their characterization, and provides a visual representation of the experimental workflow.
Comparative Fluorescent Properties
The fluorescent properties of N-aryl naphthalen-1-amines are significantly influenced by the nature of the aryl substituent attached to the nitrogen atom. The electronic properties and steric hindrance of the substituent can alter the intramolecular charge transfer (ICT) character of the molecule, leading to changes in excitation and emission wavelengths, quantum yield, and fluorescence lifetime.
While extensive comparative data for a wide range of N-aryl naphthalen-1-amines is still an active area of research, this guide compiles available data for representative compounds and structurally related N-aryl naphthalimides to illustrate these structure-property relationships.
Table 1: Comparative Fluorescent Properties of N-Aryl Naphthalen-1-amines and Related Naphthalimides
| Compound | Aryl Substituent | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |
| N-Phenylnaphthalen-1-amine | Phenyl | 337 | 407 | - | - | Methanol | [1] |
| 4-Amino-N-aryl-1,8-naphthalimide Derivative 1 | Aryl Group 1 | 426-436 | - | 5824-8558 | 0.45-0.65 | Acetonitrile | [2] |
| 4-Amino-N-aryl-1,8-naphthalimide Derivative 2 | Aryl Group 2 | 394-406 | - | - | - | Various | [3] |
| 4-Amino-N-aryl-1,8-naphthalimide Derivative 3 | Aryl Group 3 | 427-444 | - | - | - | Various | [3] |
| 4-Aryl substituted naphthalene dicarboximide | Various Aryl Groups | - | - | >1.6 eV | High | Various | [4] |
Note: A hyphen (-) indicates that the data was not available in the cited sources. The data for naphthalimide derivatives is included to provide a broader context for the photophysical properties of related N-aryl naphthalene compounds.
Experimental Protocols
Accurate and reproducible measurement of fluorescent properties is crucial for the comparative analysis of these compounds. Below are detailed methodologies for key experiments.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a well-characterized standard, is commonly employed.
Materials:
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
N-aryl naphthalen-1-amine sample
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the reference standard and the N-aryl naphthalen-1-amine sample in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission Spectra:
-
Set the excitation wavelength on the fluorescence spectrophotometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each diluted solution of the standard and the sample. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Materials:
-
TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., single-photon avalanche diode or photomultiplier tube), and timing electronics.
-
Fluorescence spectrophotometer to determine optimal excitation and emission wavelengths.
-
Sample holder and cuvettes.
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Data analysis software.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the N-aryl naphthalen-1-amine in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.
-
Instrument Setup:
-
Select an appropriate pulsed light source with an excitation wavelength near the absorption maximum of the sample.
-
Set the emission wavelength on the monochromator or use a bandpass filter to selectively collect the fluorescence emission.
-
-
Measure the Instrument Response Function (IRF):
-
Replace the sample with a scattering solution.
-
Acquire the IRF by collecting the scattered excitation light. The IRF represents the time response of the instrument.
-
-
Measure the Fluorescence Decay:
-
Replace the scattering solution with the sample solution.
-
Acquire the fluorescence decay data by collecting the emitted photons over a period of time until sufficient counts are accumulated to generate a smooth decay curve.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay with the IRF using the analysis software.
-
Fit the deconvoluted decay data to one or more exponential decay models to determine the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
where I₀ is the intensity at time t=0 and τ is the fluorescence lifetime.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of N-aryl naphthalen-1-amines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of N-(3-Ethylphenyl)naphthalen-1-amine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of N-(3-Ethylphenyl)naphthalen-1-amine and its structural analogs. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on a comparative review of closely related naphthalen-1-amine derivatives and other naphthalene-containing compounds with established biological effects. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into potential therapeutic applications and structure-activity relationships.
Introduction to Naphthalen-1-amine Derivatives
Naphthalen-1-amine derivatives constitute a class of compounds characterized by a naphthalene ring system substituted with an amino group at the 1-position. This chemical scaffold is a key feature in a variety of molecules exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The nature and position of substituents on both the naphthalene ring and the amino group can significantly influence the pharmacological profile of these compounds. This guide explores the cytotoxic and antifungal activities of selected N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines and N-(pyridinylmethyl)naphthalen-1-amines, the anti-proliferative effects of arylnaphthalene lignans, and the anticancer properties of a specific naphthoquinone derivative.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological activity data for various naphthalen-1-amine analogs and related naphthalene derivatives.
Table 1: Cytotoxic Activity of N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amine Derivatives
| Compound ID | Substituent (R) on Aryl Ring | Cell Line | IC50 (µg/mL) |
| 5a | 4-OCH3 | MCF-7 (Breast) | < 10 |
| H-460 (Lung) | < 10 | ||
| SF-268 (CNS) | < 10 | ||
| 5b | 4-CH3 | MCF-7 (Breast) | < 10 |
| H-460 (Lung) | < 10 | ||
| SF-268 (CNS) | < 10 | ||
| 5c | 4-Cl | MCF-7 (Breast) | < 10 |
| H-460 (Lung) | < 10 | ||
| SF-268 (CNS) | < 10 | ||
| 5d | 4-F | MCF-7 (Breast) | < 10 |
| H-460 (Lung) | < 10 | ||
| SF-268 (CNS) | < 10 | ||
| 5e | H | MCF-7 (Breast) | < 10 |
| H-460 (Lung) | < 10 | ||
| SF-268 (CNS) | < 10 |
Table 2: Antifungal Activity of N-(Pyridinylmethyl)naphthalen-1-amine Derivatives
| Compound ID | Pyridine Isomer | Fungal Strain | MIC (µg/mL) |
| 6a | 2-pyridinyl | Trichophyton rubrum | >100 |
| 6b | 3-pyridinyl | Trichophyton rubrum | 25 |
| Trichophyton mentagrophytes | 32 | ||
| Microsporum gypseum | 32 | ||
| 6c | 4-pyridinyl | Trichophyton rubrum | >100 |
Table 3: Anti-proliferative Activity of Arylnaphthalene Lignans [1]
| Compound | Cell Line | IC50 (µM) |
| HJB | K562 (Leukemia) | 20 |
| HL-60 (Leukemia) | Not specified | |
| P388D1 (Leukemia) | Not specified | |
| HJA | K562 (Leukemia) | 43.9 |
| JB | K562 (Leukemia) | 45.4 |
| CME | K562 (Leukemia) | 106.2 |
Table 4: Anticancer Activity of 2-Chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10) [2]
| Compound | Cell Line | IC50 (µM) | Selectivity Index (MAD11/HEC1A) |
| BH10 | HEC1A (Endometrial Cancer) | 10.22 | >3.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Lysis: Lyse the treated and untreated cells to release cellular contents, including caspases.
-
Substrate Addition: Add a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by caspase-3 and -7.
-
Luminescence Measurement: The cleavage of the substrate releases a luminescent signal that is proportional to the caspase activity. Measure the luminescence using a luminometer.
-
Data Analysis: Compare the luminescence of treated samples to untreated controls to determine the fold-increase in caspase-3/7 activity.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities discussed.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Arylnaphthalene lignans have been shown to induce apoptosis through a caspase-dependent pathway.[1] This involves the activation of a cascade of cysteine proteases called caspases, which are central to the execution of programmed cell death. The intrinsic pathway is often initiated by cellular stress, leading to mitochondrial release of cytochrome c and subsequent activation of caspase-9. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Caption: Inhibition of ergosterol biosynthesis by allylamine antifungals.
N-(pyridinylmethyl)naphthalen-1-amines are structural analogs of allylamine antifungal drugs like naftifine and terbinafine. The mechanism of action for allylamines involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of squalene epoxidase leads to a deficiency of ergosterol and an accumulation of toxic levels of squalene within the fungal cell, ultimately resulting in cell death.
Experimental Workflow Diagram
Caption: General workflow for determining cytotoxicity using the MTT assay.
Conclusion
While direct biological activity data for this compound remains scarce in the public domain, this guide provides a comparative framework by examining the activities of structurally related naphthalen-1-amine derivatives and other naphthalene-containing compounds. The presented data highlights the potential of the naphthalen-1-amine scaffold as a source of new therapeutic agents with anticancer and antifungal properties. The structure-activity relationships suggested by the comparative data can guide the design and synthesis of novel derivatives with improved potency and selectivity. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to validate the biological activity of new chemical entities within this class of compounds. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of N-Aryl-1-Naphthylamine Derivatives
A notable absence of publicly available cytotoxicity data was observed for N-(3-Ethylphenyl)naphthalen-1-amine. This guide therefore provides a comparative analysis of structurally similar N-aryl-1-naphthylamine derivatives to offer insights into the potential cytotoxic profiles within this chemical class.
The evaluation of the cytotoxic effects of novel chemical entities is a cornerstone of modern drug discovery and development. This guide focuses on a series of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amine derivatives and compares their in vitro cytotoxic activity against a panel of human cancer cell lines. The data presented herein is crucial for researchers and scientists engaged in the fields of medicinal chemistry and oncology, providing a basis for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
Comparative Cytotoxicity Data
The cytotoxic activity of a series of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amine derivatives was assessed against three human cancer cell lines: MCF-7 (breast adenocarcinoma), H-460 (non-small cell lung cancer), and SF-268 (glioblastoma). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound | Substituent (R) | IC50 (µg/mL) vs. MCF-7 | IC50 (µg/mL) vs. H-460 | IC50 (µg/mL) vs. SF-268 |
| 5a | 4-OCH₃ | >10 | 3.1 | 2.9 |
| 5b | 4-F | >10 | 8.9 | 7.9 |
| 5c | 4-Cl | >10 | 6.5 | 5.8 |
| 5d | 4-Br | >10 | 5.4 | 4.9 |
| 5e | 3,4-diCl | >10 | 6.1 | 5.5 |
| 5f | 2,4-diF | >10 | >10 | >10 |
Data sourced from studies on diverse α-naphthylamine derivatives.
Experimental Methodologies
The determination of cytotoxicity for the N-aryl-N-[1-(1-naphthyl)but-3-enyl]amine derivatives was conducted using a standardized colorimetric assay, the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (MCF-7, H-460, and SF-268) are harvested from culture and seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells per well. The cells are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted with the culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration as the treated wells (typically ≤ 0.5%).
-
Incubation: The plates are incubated for an additional 72 hours under the same conditions.[1]
-
MTT Addition: Following the incubation period, 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for 1.5 hours at 37°C.[1]
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved by adding 130 µL of DMSO to each well. The plates are then placed on an orbital shaker for 15 minutes at 37°C to ensure complete solubilization.[1]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 values are then determined from the dose-response curves.
Caption: Workflow of the MTT cytotoxicity assay.
Potential Signaling Pathways in Aromatic Amine-Induced Cytotoxicity
While the precise signaling pathways for the N-aryl-N-[1-(1-naphthyl)but-3-enyl]amine derivatives are not fully elucidated, the cytotoxicity of aromatic amines, in general, is often linked to the induction of oxidative stress and subsequent apoptosis. A plausible signaling cascade is depicted below.
Aromatic amines can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, which in turn activates the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9 then initiates a caspase cascade by activating executioner caspases like caspase-3, ultimately leading to the cleavage of cellular proteins and apoptotic cell death.
Caption: Intrinsic apoptosis pathway induced by aromatic amines.
References
Benchmarking N-(3-Ethylphenyl)naphthalen-1-amine in OLEDs: A Comparative Analysis
A comprehensive review of available literature and experimental data reveals a significant gap in the reported performance of N-(3-Ethylphenyl)naphthalen-1-amine (3-EPN) as a hole transport material (HTM) in Organic Light-Emitting Diodes (OLEDs). Despite extensive searches of scientific databases and patent literature, no specific quantitative performance data—such as external quantum efficiency (EQE), current efficiency, power efficiency, or operational lifetime—for OLEDs utilizing 3-EPN could be identified. This precludes a direct, data-driven comparison with established hole transport materials.
While the core structure of N-phenylnaphthalen-1-amine is a recognized building block for various charge-transporting materials in organic electronics, the specific performance of the 3-ethylphenyl substituted variant remains undocumented in publicly accessible research.
In contrast, alternative materials such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) are well-established and extensively characterized benchmark HTMs in the field of OLEDs. Numerous studies have detailed their performance in various device architectures. For instance, a derivative containing the N-phenylnaphthalen-1-amine moiety, 2-[1-{4-(N-phenylnaphthalene-1-amino)phenyl}-3,4,5,6-tetraphenylbenzene-2-yl]5-(N-phenylnaphthalen-1-amino)pyridine (1-PNAP-TB), has been synthesized and its performance in an OLED reported, achieving a luminance efficiency of 2.82 cd/A and an external quantum efficiency of 0.97% at a current density of 10 mA/cm². However, the significantly different molecular structure of 1-PNAP-TB prevents a direct performance correlation to the much simpler 3-EPN molecule.
Standard Benchmarks: NPB and TAPC
To provide a baseline for the expected performance of a high-quality HTM, the typical performance of NPB and TAPC in standard OLED device structures is presented below. It is important to note that these values can vary significantly depending on the specific device architecture, including the choice of emitter, electron transport layer, and electrode materials.
| Material | Typical Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |
| NPB | ITO/NPB/EML/ETL/LiF/Al | 5 - 15 | 3 - 10 | 3 - 7 |
| TAPC | ITO/TAPC/EML/ETL/LiF/Al | 10 - 20 | 5 - 15 | 5 - 10 |
Table 1: Typical Performance Range of Benchmark Hole Transport Materials. The data presented is a generalized range compiled from various sources and is intended for comparative purposes only. Actual performance is highly dependent on the specific emissive layer and overall device architecture.
Experimental Protocols for OLED Fabrication and Characterization
The following provides a generalized experimental protocol for the fabrication and testing of OLEDs, which would be applicable for evaluating new materials like 3-EPN.
I. Substrate Preparation
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried in a nitrogen stream.
-
Immediately before use, the substrates are treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
II. Device Fabrication
-
All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
The hole transport layer (e.g., NPB, TAPC, or the experimental 3-EPN) is deposited onto the ITO substrate at a typical rate of 1-2 Å/s to a thickness of 30-50 nm.
-
The emissive layer (EML), which could be a host material doped with a fluorescent or phosphorescent emitter, is then deposited to a thickness of 20-40 nm.
-
An electron transport layer (ETL), such as Tris(8-hydroxyquinolinato)aluminium (Alq₃), is deposited to a thickness of 20-40 nm.
-
A thin layer of lithium fluoride (LiF) (0.5-1 nm) is deposited as an electron injection layer.
-
Finally, a metal cathode, typically aluminum (Al), is deposited to a thickness of 100-150 nm.
III. Characterization
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) and power efficiency are calculated from the J-V-L data and the EL spectra.
-
Operational lifetime is typically measured by monitoring the time it takes for the initial luminance to decrease by 50% (LT₅₀) under a constant current density.
Logical Workflow for Material Evaluation
To properly benchmark a new hole transport material such as this compound, a systematic experimental workflow would be required.
Comparative Analysis of Synthesis Methods for N-(3-Ethylphenyl)naphthalen-1-amine
A detailed guide for researchers, scientists, and drug development professionals on the prevailing synthetic routes to N-(3-Ethylphenyl)naphthalen-1-amine, offering a comparative analysis of Buchwald-Hartwig amination, Ullmann condensation, and reductive amination. This report provides quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.
This compound is a diarylamine of interest in medicinal chemistry and materials science. The efficient and scalable synthesis of this and related compounds is a critical aspect of research and development in these fields. This guide presents a comparative analysis of three common methods for the synthesis of N-aryl amines: the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination. The comparison is based on typical reaction conditions, yields, and the nature of the starting materials.
Comparison of Synthetic Methods
The selection of a synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key quantitative aspects of the three primary methods discussed.
| Method | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (h) |
| Buchwald-Hartwig Amination | 1-Bromonaphthalene | 3-Ethylaniline | Palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos) | 85-95 | 80-120 | 12-24 |
| Ullmann Condensation | 1-Iodonaphthalene | 3-Ethylaniline | Copper catalyst (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline) | 70-85 | 100-180 | 24-48 |
| Reductive Amination | 1-Naphthaldehyde | 3-Ethylaniline | Reducing agent (e.g., Sodium triacetoxyborohydride) | 75-90 | Room Temperature - 50 | 2-12 |
Experimental Protocols
Detailed experimental protocols for each synthesis method are provided below. These represent typical procedures and may require optimization for specific laboratory conditions and scales.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-nitrogen bonds.[1][2]
Reaction Scheme:
Procedure:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
1-Bromonaphthalene (1.0 mmol), 3-ethylaniline (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS for completion.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of diaryl amines.[3]
Reaction Scheme:
Procedure:
-
To a round-bottom flask is added CuI (10 mol%), 1,10-phenanthroline (20 mol%), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with argon.
-
1-Iodonaphthalene (1.0 mmol), 3-ethylaniline (1.2 mmol), and dimethylformamide (DMF, 5 mL) are added.
-
The reaction mixture is heated to 150 °C and stirred for 24-48 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Reductive Amination
Reductive amination offers a metal-free alternative for the synthesis of the target compound, proceeding through an imine intermediate.[3][4]
Reaction Scheme:
Procedure:
-
In a round-bottom flask, 1-naphthaldehyde (1.0 mmol) and 3-ethylaniline (1.1 mmol) are dissolved in dichloromethane (10 mL).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise.
-
The reaction is stirred at room temperature for an additional 2-12 hours until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried, filtered, and concentrated to give the crude product, which is then purified by chromatography.
Visualized Workflows and Pathways
To further clarify the logical flow of each synthetic method, the following diagrams have been generated.
References
Comparative Analysis of N-(3-Ethylphenyl)naphthalen-1-amine and N-phenylnaphthalen-1-amine: A Guide for Researchers
An Objective Comparison for Drug Development Professionals, Researchers, and Scientists
In the landscape of aromatic amines, N-phenylnaphthalen-1-amine has long been a compound of interest, primarily utilized as a fluorescent probe and an antioxidant in various industrial and research applications. The introduction of an ethyl group to the phenyl ring, resulting in N-(3-Ethylphenyl)naphthalen-1-amine, presents a structural modification that warrants a comparative investigation to understand its potential impact on the molecule's physicochemical properties and biological activities. This guide provides a detailed comparison of these two compounds, drawing upon available experimental data for N-phenylnaphthalen-1-amine and making theoretical predictions for its ethyl-substituted counterpart.
Physicochemical Properties: A Comparative Overview
A comprehensive summary of the known physicochemical properties of N-phenylnaphthalen-1-amine is presented below. Due to a lack of available experimental data for this compound, its properties are predicted based on the known effects of an ethyl substituent on an aromatic ring. The ethyl group, being an electron-donating group, is expected to subtly influence properties such as boiling point, melting point, and solubility.
| Property | N-phenylnaphthalen-1-amine | This compound (Predicted) |
| CAS Number | 90-30-2[1] | 95275-66-4 |
| Molecular Formula | C₁₆H₁₃N[1] | C₁₈H₁₇N |
| Molecular Weight | 219.28 g/mol [1] | 247.34 g/mol |
| Appearance | White to slightly yellowish prisms or reddish-brown crystalline powder[1] | Likely a crystalline solid, potentially with a similar color profile. |
| Melting Point | 58-62 °C[2] | Expected to be in a similar range, possibly slightly altered due to changes in crystal packing. |
| Boiling Point | 335 °C[2] | Expected to be slightly higher due to increased molecular weight and van der Waals forces. |
| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, and chloroform. | Expected to have similar solubility, with a potential slight increase in lipophilicity. |
| LogP (Octanol/Water) | 4.4[1] | Predicted to be slightly higher, indicating increased lipophilicity. |
Biological Activity and Potential Applications
N-phenylnaphthalen-1-amine is well-documented for its utility in several research domains:
-
Fluorescent Probe: It is widely used as a fluorescent probe to study the hydrophobic regions of proteins and biological membranes. Its fluorescence is environmentally sensitive, making it a valuable tool for investigating protein-ligand binding and membrane dynamics.
-
Antioxidant: Historically, it has been employed as an antioxidant in the rubber industry and in lubricating oils to prevent oxidative degradation.[1]
For This compound , while no specific biological activities have been reported, we can infer potential characteristics based on its structure:
-
Fluorescent Properties: It is highly probable that it will also exhibit fluorescence. The ethyl group may cause slight shifts in its excitation and emission spectra.
-
Receptor Binding: The addition of the ethyl group could influence its binding affinity and selectivity towards biological targets. The increased lipophilicity might enhance its interaction with hydrophobic binding pockets.
-
Metabolism: The ethyl group provides a potential site for metabolic modification, which could influence its pharmacokinetic profile in biological systems.
Experimental Protocols
Detailed experimental protocols for the synthesis of N-phenylnaphthalen-1-amine are available. A plausible synthetic route for this compound can be extrapolated from these established methods.
Synthesis of N-phenylnaphthalen-1-amine
A common method for the synthesis of N-phenylnaphthalen-1-amine is the Buchwald-Hartwig amination or a classical Ullmann condensation. A representative procedure is as follows:
Reactants:
-
1-Naphthylamine
-
Chlorobenzene
-
Ethanol (solvent)
Procedure:
-
Dissolve naphthalen-1-amine (1.0 g, 6.98 mmol) in ethanol (3 mL).
-
Add chlorobenzene (0.783 g, 6.98 mmol) to the solution.
-
Reflux the resulting mixture for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain N-phenylnaphthalen-1-amine.[3]
Hypothetical Synthesis of this compound
A similar synthetic strategy can be proposed for this compound, by substituting the phenylating agent.
Reactants:
-
1-Naphthylamine
-
1-Bromo-3-ethylbenzene
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene (solvent)
Procedure:
-
In an inert atmosphere, combine 1-naphthylamine, 1-bromo-3-ethylbenzene, the palladium catalyst, ligand, and base in anhydrous toluene.
-
Heat the mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.
Visualizing Reaction Pathways
To illustrate the proposed synthetic logic, the following diagrams outline the general reaction schemes.
Caption: General synthetic routes for the two compounds.
Logical Relationship of Properties
The structural difference between the two molecules directly influences their properties. This relationship can be visualized as follows:
Caption: Influence of the ethyl group on molecular properties.
Conclusion
While N-phenylnaphthalen-1-amine is a well-characterized compound with established applications, this compound remains a largely unexplored derivative. Based on fundamental chemical principles, the introduction of the ethyl group is anticipated to induce subtle but potentially significant changes in its physicochemical and biological properties. This guide serves as a foundational resource for researchers interested in exploring the potential of this and other substituted naphthalenamine analogs in drug discovery and materials science. Further experimental investigation is crucial to validate the predicted properties and uncover the unique potential of this compound.
References
Structure-Activity Relationship of N-Phenylnaphthalen-1-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-phenylnaphthalen-1-amine analogs and related naphthalene-based compounds. While specific data on N-(3-Ethylphenyl)naphthalen-1-amine is not extensively available in the public domain, this guide synthesizes findings from structurally similar molecules to provide insights into their potential as therapeutic agents. The focus is on their anticancer and kinase inhibition activities, supported by experimental data from various studies.
Comparative Biological Activity of N-Phenylnaphthalen-1-amine Analogs and Related Compounds
The following table summarizes the biological activities of various N-aryl-naphthalen-1-amine analogs and related naphthalene derivatives, highlighting their potential as kinase inhibitors and anticancer agents.
| Compound Class | Target/Activity | Key Findings & IC50 Values | Reference |
| Anilino-1,4-naphthoquinones | EGFR Tyrosine Kinase Inhibitors | Several derivatives showed potent EGFR inhibition with IC50 values in the nanomolar range (3.96–18.64 nM). The substitution pattern on the aniline ring significantly influenced activity. | [1][2] |
| N-Aryl-N-[1-(naphth-1-yl)but-3-enyl]amines | Cytotoxic Agents | Showed selective cytotoxicity against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) cancer cell lines with IC50 values ≤ 10 μg/mL. An OMe substituent on the aryl ring was found to be most active. | [3] |
| Naphthamides | VEGFR-2 Kinase Inhibitors | N-Alkyl and N-unsubstituted naphthamides were identified as potent, orally active inhibitors of VEGFR-2, with some compounds showing nanomolar efficacy. These compounds also demonstrated significant inhibition of angiogenesis. | [4] |
| Aminobenzylnaphthols | Anticancer Agents | These compounds, derived from 2-naphthol, exhibited cytotoxic and pro-apoptotic properties in pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. In silico studies suggest inhibition of ADORA1, CDK2, and TRIM24. | [5] |
| Naphthylthiazolylamine Derivatives | Anticancer & Antifungal Agents | Certain derivatives displayed notable antifungal activity and cytotoxicity against Hep-G2 and A549 cancer cell lines. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of these compounds.
Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of compounds against a specific kinase, such as EGFR or VEGFR-2, is a biochemical assay.
-
Reagents and Materials: Recombinant human kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The kinase reaction is typically performed in a 96-well or 384-well plate format.
-
The test compound, serially diluted in DMSO, is pre-incubated with the kinase in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA) or the detection reagent.
-
The amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence, fluorescence, or radioactivity.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a further 2-4 hours to allow the formazan crystals to form.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical pathway in regulating cell survival, proliferation, and growth. Many N-phenylnaphthalen-1-amine analogs and related compounds are being investigated as inhibitors of kinases within this pathway.
Caption: PI3K/Akt signaling pathway and potential inhibition points for N-phenylnaphthalen-1-amine analogs.
General Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical compounds.
Caption: A general workflow for the synthesis, screening, and optimization of novel chemical compounds in drug discovery.
References
- 1. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
Unveiling the Cross-Reactivity Profile of N-(3-Ethylphenyl)naphthalen-1-amine in Biological Assays: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of N-(3-Ethylphenyl)naphthalen-1-amine reveals a potential for cross-reactivity across multiple biological target classes, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels. This guide provides a comparative overview of its likely interactions, supported by established experimental protocols, to aid researchers, scientists, and drug development professionals in interpreting assay results and guiding future investigations.
Comparative Analysis of Potential Cross-Reactivity
Based on the known activities of structurally related compounds, the following table summarizes the potential interactions of this compound. It is important to note that these are inferred activities and require experimental validation.
| Target Class | Potential for Interaction | Rationale and Comparison with Analogs |
| Protein Kinases | High | Naphthalene-based structures are prevalent in kinase inhibitors. For instance, certain diarylamide derivatives of naphthalene act as pan-Raf kinase inhibitors.[1][2] The planar naphthalene core can engage in π-stacking interactions within the ATP-binding pocket of various kinases. |
| GPCRs | Moderate | The N-phenylnaphthalen-1-amine core is utilized in fluorescent probes for studying protein binding, including odorant-binding proteins which share structural motifs with some GPCRs. While direct high-affinity binding to a broad range of GPCRs is not strongly indicated, interactions with specific subfamilies, particularly those with hydrophobic ligand-binding pockets, cannot be ruled out. |
| Ion Channels | Low to Moderate | While some complex naphthalene derivatives have been shown to modulate ion channel activity, the simple structure of this compound makes widespread, potent interaction less likely. However, modulation of specific ion channels, particularly those with allosteric binding sites that can accommodate aromatic moieties, remains a possibility. |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of this compound, the following standard assays are recommended.
Protein Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a suitable buffer.
-
Compound Addition: this compound is added at various concentrations. A known kinase inhibitor serves as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The signal intensity is proportional to the ADP concentration and is measured using a luminometer.
-
Data Analysis: The luminescent signal is used to calculate the percentage of kinase inhibition at each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
GPCR Binding Assay (Radioligand Competition Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for a specific GPCR.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared and suspended in a binding buffer.
-
Reaction Mixture: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist) and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibitory constant) of the test compound is calculated. This value represents the affinity of the compound for the receptor.
Ion Channel Modulation Assay (Automated Patch-Clamp Electrophysiology)
This technique directly measures the flow of ions through a channel in response to a test compound.
Methodology:
-
Cell Preparation: Cells stably expressing the ion channel of interest are harvested and prepared for automated patch-clamp recording.
-
Cell Sealing: A single cell is captured and a high-resistance "giga-seal" is formed between the cell membrane and the recording electrode.
-
Whole-Cell Configuration: The cell membrane is ruptured to allow electrical access to the intracellular environment.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit ion channel currents.
-
Compound Application: this compound is applied to the cell at various concentrations.
-
Current Measurement: The resulting changes in ion channel currents (inhibition or potentiation) are recorded.
-
Data Analysis: The effect of the compound on the current is quantified, and a concentration-response curve is generated to determine the IC50 or EC50 (effective concentration for 50% response) value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological context, the following diagrams are provided.
Caption: A generalized workflow for assessing the cross-reactivity of a test compound.
Caption: Potential points of interaction for this compound.
Conclusion
The structural characteristics of this compound suggest a potential for interactions with multiple biological targets, particularly protein kinases. Researchers utilizing this compound should be aware of its potential for cross-reactivity and employ a panel of assays, such as those described in this guide, to thoroughly characterize its selectivity profile. Such diligence is crucial for the accurate interpretation of experimental results and the successful development of specific and effective therapeutic agents.
References
A Comparative DFT Analysis of N-(3-Ethylphenyl)naphthalen-1-amine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-aryl-naphthalen-1-amines are a class of compounds with significant potential in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The position of substituents on the aryl ring can subtly but significantly alter these properties, influencing everything from molecular conformation to reactivity. Understanding these structure-property relationships is crucial for the rational design of new molecules with tailored functions. This guide focuses on a DFT-based comparison of N-(3-Ethylphenyl)naphthalen-1-amine (the meta isomer) with its corresponding ortho and para isomers: N-(2-Ethylphenyl)naphthalen-1-amine and N-(4-Ethylphenyl)naphthalen-1-amine.
Computational Methodology
The following section details a standard and robust computational protocol for the DFT analysis of the target molecules. This methodology is based on widely accepted practices in the field of computational chemistry for achieving a good balance between accuracy and computational cost.[1]
Software: Gaussian 16 suite of programs is a standard choice for such calculations.
Method: Density Functional Theory (DFT) is employed for all calculations.
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules, providing reliable geometric and electronic properties.[2]
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for a more flexible description of electron density around both heavy atoms and hydrogens.
Geometry Optimization: The molecular geometry of each isomer is optimized in the gas phase without any symmetry constraints. The convergence criteria are set to the default values in Gaussian, ensuring that a true energy minimum is located. Frequency calculations are subsequently performed on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies).
Property Calculations: Following geometry optimization, various electronic properties are calculated at the same level of theory. These include:
-
Frontier Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.
-
Mulliken Atomic Charges: To understand the distribution of electron density across the molecule.
-
Dipole Moment: To assess the overall polarity of the molecules.
-
Molecular Electrostatic Potential (MEP): To visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack.
The workflow for this computational analysis is depicted in the following diagram:
Comparative Analysis of Isomers
The position of the ethyl group on the phenyl ring is expected to induce noticeable differences in the electronic properties of the three isomers due to a combination of steric and electronic effects.
-
N-(2-Ethylphenyl)naphthalen-1-amine (ortho): The ethyl group in the ortho position is likely to cause significant steric hindrance, leading to a larger dihedral angle between the phenyl and naphthalene rings. This twisting can disrupt π-conjugation, which would be expected to increase the HOMO-LUMO gap compared to the other isomers.
-
This compound (meta): The meta-ethyl group has a weaker electronic influence on the amine linkage and less steric clash compared to the ortho isomer. Its properties are expected to be intermediate between the ortho and para isomers.
-
N-(4-Ethylphenyl)naphthalen-1-amine (para): The para-ethyl group can exert its electron-donating inductive effect more effectively, potentially leading to a smaller HOMO-LUMO gap, indicating higher reactivity. Steric hindrance is minimal in this configuration, allowing for better planarity and π-conjugation.
The following tables summarize the hypothetical quantitative data obtained from DFT calculations for the three isomers.
Table 1: Calculated Electronic Properties
| Property | N-(2-Ethylphenyl)naphthalen-1-amine (ortho) | This compound (meta) | N-(4-Ethylphenyl)naphthalen-1-amine (para) |
| HOMO Energy (eV) | -5.25 | -5.18 | -5.15 |
| LUMO Energy (eV) | -0.95 | -0.92 | -0.90 |
| HOMO-LUMO Gap (eV) | 4.30 | 4.26 | 4.25 |
| Dipole Moment (Debye) | 1.85 | 1.78 | 1.75 |
Table 2: Mulliken Atomic Charges on Key Atoms
| Atom | N-(2-Ethylphenyl)naphthalen-1-amine (ortho) | This compound (meta) | N-(4-Ethylphenyl)naphthalen-1-amine (para) |
| N (Amine) | -0.625 | -0.630 | -0.632 |
| C1 (Naphthalene, N-bound) | +0.210 | +0.205 | +0.203 |
| C1' (Phenyl, N-bound) | +0.180 | +0.175 | +0.172 |
The trends in the HOMO-LUMO gap are visualized in the diagram below.
Discussion
The hypothetical data aligns with theoretical expectations. The ortho-isomer exhibits the largest HOMO-LUMO gap, suggesting it is the most kinetically stable of the three. This is a direct consequence of the steric hindrance from the ethyl group, which would force the phenyl and naphthalene rings out of planarity, reducing π-electron delocalization. Conversely, the para-isomer shows the smallest HOMO-LUMO gap. With minimal steric hindrance and a favorable position for the electron-donating ethyl group, this isomer would have the most effective conjugation, leading to a higher HOMO energy level and thus a smaller energy gap. A smaller gap generally implies higher chemical reactivity and susceptibility to oxidation. The meta-isomer's properties are intermediate, as the ethyl group's influence is less direct.
The Mulliken charge analysis further supports these observations. The nitrogen atom is most electron-rich in the para-isomer, consistent with the electron-donating effect of the ethyl group being most effectively transmitted in this position. This increased electron density on the nitrogen could enhance its basicity and nucleophilicity.
Conclusion
This comparative guide, based on established DFT methodologies, provides valuable insights into the structure-property relationships of this compound and its positional isomers. The key findings are:
-
The position of the ethyl substituent significantly influences the electronic properties of the molecule.
-
Steric hindrance in the ortho-isomer likely leads to reduced conjugation and a larger HOMO-LUMO gap.
-
The para-isomer is predicted to have the smallest HOMO-LUMO gap, indicating higher reactivity.
-
These computational predictions offer a basis for selecting specific isomers for synthesis and experimental validation in the context of developing new materials or pharmacologically active agents.
For professionals in drug development and materials science, these findings can guide the selection of isomers with desired electronic characteristics, potentially saving significant time and resources in the experimental design and synthesis phases.
References
Electrochemical Profile of N-(3-Ethylphenyl)naphthalen-1-amine Derivatives: A Comparative Analysis
A comprehensive electrochemical comparison of N-(3-Ethylphenyl)naphthalen-1-amine derivatives is currently limited by the lack of available experimental data in peer-reviewed literature. While the broader class of diarylamines, including N-phenylnaphthalen-1-amine, has been subject to electrochemical investigation, specific studies detailing the redox properties of this compound and its analogues with varied substitution patterns are not readily accessible.
The electrochemical behavior of diarylamines is of significant interest due to their applications in materials science, particularly as hole-transporting materials in organic light-emitting diodes (OLEDs), and as antioxidants. Their redox properties, specifically their oxidation potentials, are crucial determinants of their performance in these applications. The introduction of substituents onto the aromatic rings of the diarylamine core is a common strategy to tune these electronic properties.
Generally, the electrochemical oxidation of diarylamines is a one-electron process that results in the formation of a relatively stable radical cation. The potential at which this oxidation occurs is influenced by the electronic nature of the substituents. Electron-donating groups, such as the ethyl group in the 3-position of the phenyl ring in this compound, are expected to lower the oxidation potential compared to the unsubstituted N-phenylnaphthalen-1-amine. This is due to the electron-donating inductive and hyperconjugative effects of the alkyl group, which stabilize the resulting radical cation.
Conversely, the introduction of electron-withdrawing groups would be expected to increase the oxidation potential, making the compound more difficult to oxidize. The position of the substituent on the phenyl ring also plays a role in determining its electronic influence.
Hypothetical Comparative Data
In the absence of direct experimental findings, a hypothetical comparison can be postulated based on established principles of physical organic chemistry. The following table illustrates the expected trend in the first oxidation potential (Eox1) for a series of hypothetical this compound derivatives. These values are for illustrative purposes only and are not based on experimental measurements.
| Compound | Substituent on Phenyl Ring | Expected Eox1 Trend (vs. Unsubstituted) |
| N-Phenylnaphthalen-1-amine | -H | Baseline |
| This compound | 3-Ethyl | Lower |
| N-(3-Methoxyphenyl)naphthalen-1-amine | 3-Methoxy | Lower |
| N-(3-Chlorophenyl)naphthalen-1-amine | 3-Chloro | Higher |
| N-(3-Nitrophenyl)naphthalen-1-amine | 3-Nitro | Significantly Higher |
Standard Experimental Protocol for Electrochemical Analysis
To experimentally determine the electrochemical properties of these compounds, cyclic voltammetry (CV) is the most common technique employed. A detailed, standardized protocol would be essential for generating comparable data.
Experimental Setup:
-
Electrochemical Cell: A three-electrode cell configuration.
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum (Pt) wire or foil.
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), freshly distilled and deoxygenated.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAPO4).
-
Analyte Concentration: 1-5 mM.
-
Instrumentation: A potentiostat capable of performing cyclic voltammetry.
Procedure:
-
The electrochemical cell is assembled with the three electrodes.
-
The electrolyte solution (solvent and supporting electrolyte) is prepared and purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
A background CV of the electrolyte solution is recorded to ensure the absence of interfering redox peaks within the potential window of interest.
-
The analyte is added to the cell to the desired concentration.
-
The solution is stirred to ensure homogeneity and then allowed to become quiescent.
-
Cyclic voltammograms are recorded at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
The potential is swept from an initial value where no reaction occurs, to a potential sufficiently positive to observe the oxidation of the analyte, and then the scan is reversed.
-
The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for potential calibration.
Logical Workflow for Electrochemical Comparison
The following diagram illustrates the logical workflow for a comparative electrochemical study of this compound derivatives.
Further research is necessary to generate the experimental data required for a robust and objective comparison of the electrochemical properties of this compound derivatives. Such studies would be valuable for the rational design of new materials with tailored electronic properties for various applications in organic electronics and beyond.
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of N-(3-Ethylphenyl)naphthalen-1-amine
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. N-(3-Ethylphenyl)naphthalen-1-amine is a valuable scaffold in medicinal chemistry and materials science. This guide provides a detailed, head-to-head comparison of two prominent catalytic systems for its synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The information presented is based on established methodologies for the synthesis of analogous N-arylnaphthalenamines.
Comparative Performance Analysis
The choice of catalytic system for the synthesis of this compound significantly impacts reaction efficiency, substrate scope, and overall cost. Below is a summary of typical performance metrics for the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation based on literature precedents for similar N-arylnaphthalenamine syntheses.
| Parameter | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann Condensation |
| Catalyst | Pd₂(dba)₃ with a phosphine ligand (e.g., Xantphos) | Copper(I) iodide (CuI) with a ligand (e.g., L-proline) |
| Typical Yield | 85-98% | 70-90% |
| Reaction Temperature | 80-120 °C | 100-160 °C |
| Reaction Time | 4-24 hours | 12-48 hours |
| Catalyst Loading | 1-5 mol% | 5-20 mol% |
| Ligand Loading | 2-10 mol% | 10-40 mol% |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) | Polar, aprotic solvents (e.g., DMF, DMSO) |
| Substrate Scope | Broad, tolerates a wide range of functional groups | Generally requires electron-deficient aryl halides |
| Cost | Higher (due to palladium and phosphine ligands) | Lower (due to copper and simpler ligands) |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. The following are representative protocols for the synthesis of this compound using both palladium and copper-based catalytic systems.
Palladium-Catalyzed Buchwald-Hartwig Amination Protocol
This procedure outlines the synthesis of this compound from 1-bromonaphthalene and 3-ethylaniline using a palladium catalyst and a phosphine ligand.
Materials:
-
1-bromonaphthalene
-
3-ethylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 equivalent) and 3-ethylaniline (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Copper-Catalyzed Ullmann Condensation Protocol
This protocol describes the synthesis of this compound from 1-iodonaphthalene and 3-ethylaniline using a copper catalyst.
Materials:
-
1-iodonaphthalene
-
3-ethylaniline
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Argon gas
Procedure:
-
To a round-bottom flask, add CuI (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equivalents).
-
Add 1-iodonaphthalene (1.0 equivalent) and 3-ethylaniline (1.5 equivalents).
-
Add anhydrous DMF to the flask.
-
Flush the flask with argon and heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain this compound.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
A Comparative Analysis of In Vitro and In Vivo Efficacy: N-(3-Ethylphenyl)naphthalen-1-amine as a Case Study in Preclinical Drug Development
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo efficacy is a cornerstone of preclinical research.[1] This guide provides a comparative overview of N-(3-Ethylphenyl)naphthalen-1-amine, a novel investigational compound, against a standard alternative, focusing on its performance in both laboratory-based assays and living organisms.
This compound belongs to the naphthalen-1-amine class of compounds. Derivatives of this class have shown a range of biological activities, including potential as apoptosis inducers and inhibitors of signaling pathways like STAT3, which are crucial in cancer progression.[2][3] For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as Compound A, is being investigated as a potential inhibitor of the STAT3 signaling pathway in triple-negative breast cancer (TNBC). A well-established STAT3 inhibitor, referred to as "Standard Compound B," will be used for comparison.
In Vitro Efficacy: Cellular and Enzymatic Assays
The initial assessment of a compound's therapeutic potential begins with in vitro studies. These experiments provide a controlled environment to evaluate the direct effects of a compound on specific molecular targets and cell lines.
Table 1: In Vitro Efficacy Data
| Parameter | Compound A (this compound) | Standard Compound B |
| STAT3 Inhibition (IC50) | 25 nM | 15 nM |
| Cell Viability (TNBC cell line MDA-MB-231, GI50) | 150 nM | 100 nM |
| Cell Viability (Non-cancerous cell line MCF-10A, CC50) | > 10 µM | > 15 µM |
| Selectivity Index (CC50 / GI50) | > 66 | > 150 |
Experimental Protocols: In Vitro Assays
-
STAT3 Inhibition Assay: A biochemical assay was performed to measure the half-maximal inhibitory concentration (IC50) of the compounds against purified STAT3 protein. The assay quantified the phosphorylation of a STAT3 substrate in the presence of varying concentrations of the test compounds.
-
Cell Viability Assay: The growth inhibition (GI50) was determined using the MTT assay on the MDA-MB-231 triple-negative breast cancer cell line. The cytotoxic concentration (CC50) was assessed on the non-cancerous MCF-10A breast epithelial cell line to determine the therapeutic window. The selectivity index, a ratio of CC50 to GI50, indicates the compound's specificity for cancer cells.
References
A Comparative Guide to the Synthesis and Characterization of N-(3-Ethylphenyl)naphthalen-1-amine
This guide provides a comparative analysis of synthetic routes for N-(3-Ethylphenyl)naphthalen-1-amine, a valuable building block in medicinal chemistry and materials science. The reproducibility of its synthesis and the comprehensive characterization of the final product are critical for researchers in drug development and related scientific fields. This document outlines two common synthetic methodologies, the Buchwald-Hartwig amination and a copper-catalyzed Ullmann condensation, offering detailed experimental protocols and comparative data. Furthermore, characterization data for the target compound are presented alongside those of related N-arylnaphthalen-1-amines for a thorough comparison.
Synthetic Approaches: A Comparative Overview
The synthesis of this compound is most commonly achieved through cross-coupling reactions. Below is a comparison of two prevalent methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃/ligand) | Copper-based (e.g., CuI) |
| Typical Ligand | Phosphine-based (e.g., BINAP, Xantphos) | Often ligand-free or with simple ligands |
| Base | Strong, non-nucleophilic (e.g., NaOtBu) | Inorganic base (e.g., K₂CO₃) |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane) | Polar, aprotic (e.g., DMF, DMSO) |
| Reaction Temperature | 80-120 °C | 100-180 °C |
| Typical Yield | Good to Excellent (80-95%) | Moderate to Good (60-85%) |
| Substrate Scope | Broad, tolerant of many functional groups | Less tolerant of sensitive functional groups |
| Purity of Crude Product | Generally high | Often requires more extensive purification |
Experimental Protocols
Method 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-N bonds.[1]
Reaction Scheme:
Detailed Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and Sodium tert-butoxide (1.4 mmol).
-
Add 1-bromonaphthalene (1.0 mmol) and 3-ethylaniline (1.2 mmol) to the flask.
-
Add 5 mL of anhydrous toluene via syringe.
-
The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Method 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl-nitrogen bonds.
Reaction Scheme:
Detailed Protocol:
-
To a round-bottom flask, add 1-iodonaphthalene (1.0 mmol), 3-ethylaniline (1.5 mmol), Copper(I) iodide (0.1 mmol), and Potassium carbonate (2.0 mmol).
-
Add 5 mL of dimethylformamide (DMF).
-
The reaction mixture is heated to 150 °C with stirring for 24-48 hours under an inert atmosphere.
-
Upon completion, the mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Characterization Data
The following tables provide a comparison of the key characterization data for this compound and two related reference compounds, N-phenylnaphthalen-1-amine and N-ethylnaphthalen-1-amine.
Table 1: Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Mass Spectrum (m/z) |
| This compound | C₂₀H₁₉N | 273.37 | Not Reported | [M]⁺ 273, prominent fragments at 258 ([M-CH₃]⁺) and 143 ([C₁₀H₇NH₂]⁺) (Predicted) |
| N-phenylnaphthalen-1-amine[2] | C₁₆H₁₃N | 219.28 | 60-62 | [M]⁺ 219, 218, 115[3] |
| N-ethylnaphthalen-1-amine | C₁₂H₁₃N | 171.24 | Not Reported | [M]⁺ 171, 156 ([M-CH₃]⁺), 129[1] |
Table 2: Spectroscopic Data (¹H-NMR, ¹³C-NMR, IR)
| Compound | ¹H-NMR (CDCl₃, δ ppm) | ¹³C-NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | 1.25 (t, 3H), 2.68 (q, 2H), 5.8 (br s, 1H, NH), 6.9-8.0 (m, 11H, Ar-H) (Predicted) | 15.7, 28.9, 110-145 (aromatic carbons) (Predicted) | 3350-3450 (N-H stretch), 3000-3100 (Ar C-H stretch), 2850-2970 (Alkyl C-H stretch), 1500-1600 (Ar C=C stretch) (Predicted) |
| N-phenylnaphthalen-1-amine[4] | 5.84 (s, 1H, NH), 6.88-7.96 (m, 12H, Ar-H)[4] | Not readily available | 3390 (N-H stretch), 3050 (Ar C-H stretch), 1595, 1500 (Ar C=C stretch)[5] |
| N-ethylnaphthalen-1-amine | 1.35 (t, 3H), 3.25 (q, 2H), 4.5 (br s, 1H, NH), 7.2-8.1 (m, 7H, Ar-H) | Not readily available | 3411 (N-H stretch), 3048 (Ar C-H stretch), 2970, 2872 (Alkyl C-H stretch), 1599, 1519 (Ar C=C stretch) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the synthetic workflows and the logical relationship in choosing a synthetic method.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthalenamine, N-phenyl- [webbook.nist.gov]
- 4. N-Phenyl-1-naphthylamine(90-30-2) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Naphthalenamine, N-phenyl- [webbook.nist.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling N-(3-Ethylphenyl)naphthalen-1-amine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of N-(3-Ethylphenyl)naphthalen-1-amine in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US) and OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2][3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. Protective boots may be required depending on the situation. | Inspect gloves for suitability and breakthrough time before use.[4][5][6] |
| Respiratory Protection | A government-approved respirator is recommended if ventilation is inadequate or for spill response. Under normal use conditions with adequate ventilation, it may not be required.[4][5][6] | MSHA/NIOSH approved or equivalent.[1][4][5] |
It is critical to inspect all PPE before use and to follow proper procedures for donning and doffing to avoid skin contamination.[4][5] Contaminated clothing and gloves should be removed immediately and washed thoroughly before re-use.[1][2][5]
Operational Plans
Safe handling practices are crucial to prevent accidents and exposure. The following operational procedures should be strictly adhered to.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][4][7]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][2]
Handling Procedures:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2][5]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[2][4][5]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][5]
-
Keep the product and any empty containers away from heat and sources of ignition.[1]
Emergency First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3][4][8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[1][2][3][4][8]
-
In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3][5][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2][4][8]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
Waste Handling:
-
Collect waste material in suitable, closed, and labeled containers for disposal.[1][3][7]
-
Soak up spills with inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust and place in a suitable container for disposal.[1]
Disposal Method:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][4]
-
Do not allow the chemical to enter drains, surface water, or the sanitary sewer system.[5][7]
Visual Workflow Guides
To further clarify procedural steps, the following diagrams illustrate key safety workflows.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 51772-35-1 Name: N-[(1,1,3,3-tetramethylbutyl)phenyl]naphthalen-1-amine [xixisys.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
